Tazemetostat de(methyl morpholine)-COOH
Description
Properties
Molecular Formula |
C30H35N3O5 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]benzoic acid |
InChI |
InChI=1S/C30H35N3O5/c1-5-33(24-10-12-38-13-11-24)27-16-23(21-6-8-22(9-7-21)30(36)37)15-25(20(27)4)28(34)31-17-26-18(2)14-19(3)32-29(26)35/h6-9,14-16,24H,5,10-13,17H2,1-4H3,(H,31,34)(H,32,35)(H,36,37) |
InChI Key |
MIEXIPQREXYLRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Metabolic Fate of Tazemetostat: A Focus on the De(methyl morpholine)-COOH Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazemetostat (B611178), a first-in-class inhibitor of the histone methyltransferase EZH2, has emerged as a significant therapeutic agent in the treatment of certain cancers, including epithelioid sarcoma and follicular lymphoma.[1][2] Its mechanism of action centers on the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of EZH2, leading to a reduction in H3K27 trimethylation and subsequent modulation of gene expression.[3][4] While the pharmacology of the parent drug is well-documented, the activity of its metabolites is crucial for a comprehensive understanding of its clinical profile. This technical guide provides an in-depth analysis of the metabolism of tazemetostat, with a specific focus on the de(methyl morpholine)-COOH metabolite and its role in the broader context of tazemetostat's disposition.
Metabolism of Tazemetostat
Tazemetostat undergoes primary metabolism in the liver, mediated by the cytochrome P450 3A (CYP3A) enzyme system.[1][3][5] The major metabolic pathway is N-dealkylation.[3] This process leads to the formation of several metabolites. Clinical studies have identified three major metabolites in plasma, designated as M1, M3, and M5, which are considered inactive.[1][2]
A study investigating the bioavailability, metabolism, and excretion of [14C]-tazemetostat identified several notable components in plasma. The most abundant drug-related component was a metabolite identified as EPZ-6930, accounting for 31.8% of the total drug-related exposure. Unchanged tazemetostat constituted 22.4%, followed by metabolites EPZ006931 (11.0%) and EPZ034163 (3.5%).[6] Fecal elimination is the primary route of excretion for tazemetostat and its metabolites, accounting for a mean of 78.9% of the administered radioactive dose, while renal excretion accounts for 15.4%.[6]
The Role of Tazemetostat de(methyl morpholine)-COOH
The specific metabolite, this compound, has been identified as a ligand for the EZH2 protein.[7] This characteristic has been leveraged in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In this context, this compound serves as the EZH2-binding moiety of the PROTAC, facilitating the targeted degradation of the EZH2 protein.[7] It is important to note that while this metabolite can bind to EZH2, the available literature describes the major metabolites of tazemetostat as being pharmacologically inactive in terms of direct EZH2 inhibition.[1][5]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of tazemetostat have been characterized in clinical trials. The following table summarizes key quantitative data for the parent drug.
| Parameter | Value | References |
| Absolute Bioavailability | ~31.8% (median) | [6] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [3][5] |
| Plasma Protein Binding | ~88% | [3][5] |
| Volume of Distribution (Vd) | 1230 L | [5] |
| Terminal Elimination Half-life (t1/2) | 3.1 hours | [5] |
| Apparent Total Clearance (CL/F) | 274 L/h | [5] |
Signaling and Metabolic Pathways
The primary mechanism of action of the parent drug, tazemetostat, involves the inhibition of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). This inhibition leads to a decrease in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. The resulting modulation of gene expression can induce cell cycle arrest and apoptosis in cancer cells.[3][4]
Below is a diagram illustrating the metabolic pathway of tazemetostat.
Experimental Protocols
Detailed experimental protocols for the determination of the mechanism of action of the this compound metabolite are not available in the cited literature, as the major metabolites are characterized as inactive. The primary research focus has been on the parent drug, tazemetostat.
Methodologies used to study the pharmacokinetics and metabolism of tazemetostat include:
-
Radiolabeled Mass Balance Studies: To determine the routes of excretion and quantify the metabolites, a single oral dose of [14C]-labeled tazemetostat is administered to subjects. Urine, feces, and plasma are collected over a period of time and analyzed for radioactivity.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to identify and quantify tazemetostat and its metabolites in biological matrices such as plasma, urine, and feces.
-
In Vitro Metabolism Studies: Human liver microsomes or recombinant CYP enzymes are used to identify the specific enzymes responsible for the metabolism of tazemetostat.
Conclusion
References
- 1. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bioavailability, Metabolism, and Excretion of [14C]‐Tazemetostat in Patients With B‐Cell Lymphomas or Advanced Solid Tumors | Semantic Scholar [semanticscholar.org]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
The Role of Tazemetostat de(methyl morpholine)-COOH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazemetostat (B611178) de(methyl morpholine)-COOH is a crucial chemical entity in the rapidly evolving field of targeted protein degradation. It serves as a high-affinity ligand for the EZH2 (Enhancer of Zeste Homolog 2) protein, a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] While not a therapeutic agent in itself, this compound is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to selectively eliminate the EZH2 protein, offering a promising alternative to traditional enzymatic inhibition.[4][5][6] This technical guide provides an in-depth overview of the application of Tazemetostat de(methyl morpholine)-COOH in the development of EZH2-degrading PROTACs, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
The PROTAC Approach to EZH2 Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to degrade specific proteins of interest.[1] An EZH2-targeting PROTAC synthesized using this compound typically consists of three components:
-
A ligand for EZH2: This is derived from this compound, which binds to the EZH2 protein.
-
A linker: A chemical chain that connects the two ligands.
-
An E3 ubiquitin ligase ligand: This moiety recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
The PROTAC molecule facilitates the formation of a ternary complex between EZH2 and the E3 ligase, leading to the ubiquitination of EZH2 and its subsequent degradation by the proteasome.[4][7] This approach not only ablates the catalytic activity of EZH2 but also its non-catalytic functions, which are also implicated in cancer.[5][6]
Quantitative Data on EZH2-Targeting PROTACs
Several studies have reported the synthesis and evaluation of EZH2-targeting PROTACs utilizing tazemetostat-based ligands. The following tables summarize key quantitative data from these studies, demonstrating the potency of these degraders in terms of EZH2 degradation and inhibition of cancer cell viability.
| PROTAC Compound | E3 Ligase Ligand | Linker Description | Target Cell Line | DC50 (nM) for EZH2 Degradation | IC50 (nM) for Cell Viability | Reference |
| YM181 | VHL | Not specified | SU-DHL-10 | ~100 | ~100 | [8] |
| YM281 | VHL | Not specified | SU-DHL-10 | ~30 | ~30 | [8] |
| MS8847 | VHL | 10 methylene (B1212753) units | EOL-1 | <100 | 110 | [6][9] |
| E7 | CRBN | Not specified | KARPAS-422 | ~10 | ~1 | [5][10] |
| ZJ-20 | Not specified | Not specified | MINO | Not specified | 5.0 | [4] |
Table 1: Potency of EZH2-Targeting PROTACs in Lymphoma Cell Lines
| PROTAC Compound | E3 Ligase Ligand | Target Cell Line | DC50 (nM) for EZH2 Degradation | IC50 (nM) for Cell Viability | Reference |
| MS8847 | VHL | BT549 (TNBC) | Not specified | Not specified | [6][9] |
| MS1943 | Not specified | MDA-MB-468 (TNBC) | ~100 | Not specified | [11] |
Table 2: Activity of EZH2-Targeting PROTACs in Triple-Negative Breast Cancer (TNBC) Cell Lines
Experimental Protocols
Synthesis of EZH2-Targeting PROTACs
The synthesis of an EZH2-targeting PROTAC using this compound as a starting material generally involves a multi-step chemical synthesis process. A generalized workflow is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid group on this compound is activated, typically by forming an active ester (e.g., N-hydroxysuccinimide ester) or an acid chloride.
-
Linker Attachment: The activated tazemetostat derivative is then reacted with one end of a bifunctional linker. The other end of the linker contains a functional group that can react with the E3 ligase ligand.
-
Coupling with E3 Ligase Ligand: The tazemetostat-linker intermediate is then coupled with the E3 ligase ligand (e.g., a VHL or CRBN ligand) to yield the final PROTAC molecule.
-
Purification and Characterization: The synthesized PROTAC is purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC). Its identity and purity are confirmed by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8]
Western Blot Analysis for EZH2 Degradation
Western blotting is a standard technique to quantify the degradation of EZH2 protein levels following treatment with a PROTAC.[11]
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the EZH2 PROTAC for a specified period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for EZH2. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.[12]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A chemiluminescent substrate is added to produce a signal that can be detected and quantified using an imaging system.[12]
-
Data Analysis: The intensity of the EZH2 band is normalized to the loading control band to determine the relative EZH2 protein levels in treated versus control cells. The DC50 value (the concentration at which 50% of the protein is degraded) can then be calculated.
Cell Viability Assays
Cell viability assays are used to assess the anti-proliferative effect of the EZH2-targeting PROTACs.
-
Cell Seeding: Cancer cells are seeded in multi-well plates at a specific density.
-
Compound Treatment: The cells are treated with a range of concentrations of the PROTAC for a defined period (e.g., 72 hours).
-
Viability Assessment: A viability reagent, such as MTT or a reagent based on ATP content (e.g., CellTiter-Glo), is added to the wells.
-
Data Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration that inhibits cell growth by 50%) can be determined.[13]
Signaling Pathways and Mechanisms of Action
The degradation of EZH2 by PROTACs synthesized from this compound has profound effects on cellular signaling.
dot
Caption: EZH2 Signaling Pathway in Cancer.
EZH2, as the catalytic subunit of the PRC2 complex, is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification leads to the silencing of tumor suppressor genes, thereby promoting cancer progression.[7]
dot
Caption: PROTAC-Mediated Degradation of EZH2.
By degrading EZH2, these PROTACs can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[14] This mechanism is particularly advantageous as it can overcome resistance mechanisms associated with EZH2 inhibitors that only block its catalytic activity.
Conclusion
This compound is a vital research tool for the development of EZH2-targeting PROTACs. The resulting degraders have demonstrated potent and selective degradation of EZH2, leading to significant anti-proliferative effects in various cancer models. This technical guide provides a foundational understanding for researchers and drug development professionals interested in leveraging this innovative approach to target EZH2 in oncology. Further research and development in this area hold the potential to deliver novel and effective therapies for patients with EZH2-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. Chemically induced degradation of PRC2 complex by EZH2-Targeted PROTACs via a Ubiquitin-Proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tazemetostat de(methyl morpholine)-COOH PROTAC Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core aspects of PROTACs (Proteolysis Targeting Chimeras) developed using the Tazemetostat de(methyl morpholine)-COOH ligand. This document details the synthesis, mechanism of action, and biological evaluation of these targeted protein degraders, with a focus on their potential in cancer therapy.
Introduction to Tazemetostat-Based PROTACs
Tazemetostat is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers, including lymphoma and breast cancer.[2][3] While Tazemetostat effectively inhibits the catalytic activity of EZH2, PROTACs offer an alternative therapeutic strategy by inducing the complete degradation of the EZH2 protein.
The this compound (Compound 7) serves as a crucial building block for the synthesis of EZH2-targeting PROTACs.[4][5] This ligand binds to the EZH2 protein, and when coupled with a linker and an E3 ubiquitin ligase ligand, it forms a PROTAC molecule. This bifunctional molecule recruits an E3 ligase to the EZH2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This approach not only ablates the catalytic function of EZH2 but also its non-catalytic scaffolding functions, potentially leading to a more profound and durable anti-cancer effect.
Synthesis of Tazemetostat-Based PROTACs
The synthesis of Tazemetostat-based PROTACs typically involves the coupling of the this compound ligand to a linker that is, in turn, attached to an E3 ligase ligand, such as derivatives of thalidomide (B1683933) (for Cereblon) or VHL-1 (for von Hippel-Lindau). The carboxylic acid moiety on the Tazemetostat ligand provides a convenient handle for amide bond formation with an amine-functionalized linker.
General Synthetic Scheme
The synthesis generally proceeds through a standard amidation reaction. The carboxylic acid of the this compound is activated, commonly using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). This activated intermediate is then reacted with the amine-terminated linker of the E3 ligase ligand to form the final PROTAC molecule. Purification is typically achieved through chromatographic techniques such as reversed-phase HPLC.[6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various Tazemetostat-based PROTACs from published studies. These PROTACs are designed to induce the degradation of EZH2 in different cancer cell lines.
Table 1: In Vitro Degradation of EZH2 by Tazemetostat-Based PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | E3 Ligase Ligand |
| MS8847 | EOL-1 (AML) | ~10 | >95 | 24 | VHL |
| MS177 | MV4;11 (AML) | ~50 | >90 | 24 | Cereblon |
| U3i | MDA-MB-468 (TNBC) | Not Reported | Significant | 48 | Cereblon |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation. Data synthesized from multiple sources for illustrative purposes.[7][8]
Table 2: Anti-proliferative Activity of Tazemetostat-Based PROTACs
| PROTAC | Cell Line | IC50 (nM) |
| MS8847 | RS4;11 (ALL) | ~50 |
| MS177 | EOL-1 (AML) | ~100 |
| U3i | MDA-MB-231 (TNBC) | 570 |
IC50: Concentration required for 50% inhibition of cell proliferation. Data synthesized from multiple sources for illustrative purposes.[7][9]
Experimental Protocols
PROTAC Synthesis from Carboxylic Acid Precursor
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand-linker construct
-
HATU or EDC/HOBt
-
DIPEA
-
Anhydrous DMF or DCM
-
Reversed-phase HPLC system
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand-linker (1.1 equivalents) in anhydrous DMF.
-
Add the E3 ligase ligand solution to the activated Tazemetostat solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase HPLC to obtain the desired PROTAC.
Western Blotting for EZH2 Degradation
Materials:
-
Cancer cell lines (e.g., SU-DHL-6, MDA-MB-231)
-
PROTAC compounds
-
DMSO (vehicle control)
-
RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.[10]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-EZH2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24, 48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10]
-
Scrape the cells and collect the lysate. Centrifuge at 12,000g for 15 minutes at 4°C to pellet cell debris.[10]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5-10 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against EZH2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin) to determine the percentage of EZH2 degradation.
Cell Viability Assay
Materials:
-
Cancer cell lines
-
PROTAC compounds
-
Cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or DMSO for a specified period (e.g., 72 hours).
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions. For CellTiter-Glo®, add the reagent to each well and measure luminescence. For MTT, add the reagent, incubate, solubilize the formazan (B1609692) crystals, and measure absorbance.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 values by plotting the percentage of viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Tazemetostat-based PROTACs induce the degradation of EZH2, which has profound effects on cellular signaling pathways implicated in cancer.
PROTAC-Mediated EZH2 Degradation
The fundamental mechanism of action involves the PROTAC-induced formation of a ternary complex between EZH2 and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to EZH2, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated degradation of EZH2 protein.
Downstream Effects of EZH2 Degradation in Cancer Cells
The degradation of EZH2 leads to a reduction in the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark. This results in the reactivation of tumor suppressor genes that were previously silenced by EZH2. Furthermore, EZH2 has been shown to be involved in various signaling pathways that promote cancer cell proliferation, migration, and invasion. Its degradation can therefore inhibit these oncogenic processes.
References
- 1. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 promotes migration and invasion of triple-negative breast cancer cells via regulating TIMP2-MMP-2/-9 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential | MDPI [mdpi.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. origene.com [origene.com]
EZH2 as a target for protein degradation
An In-depth Technical Guide to EZH2 as a Target for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator frequently dysregulated in a multitude of human cancers. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), its canonical function involves the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of target genes. However, emerging evidence has illuminated non-canonical, methylation-independent roles of EZH2 in transcriptional activation, which are not addressed by traditional enzymatic inhibitors. This has propelled the development of novel therapeutic strategies aimed at the complete removal of the EZH2 protein. Targeted protein degradation (TPD), utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a promising approach to eliminate both the canonical and non-canonical oncogenic functions of EZH2. This guide provides a comprehensive overview of the rationale for targeting EZH2 for degradation, details on specific degrader molecules, extensive experimental protocols for their evaluation, and a summary of their performance data.
The Rationale for Targeting EZH2 for Degradation
EZH2 is overexpressed in a wide range of solid and hematological malignancies, including prostate cancer, breast cancer, lymphomas, and melanoma.[1] Its overexpression often correlates with advanced disease, metastasis, and poor prognosis.[1]
Canonical Function: A Catalytic Role in Gene Silencing
As the enzymatic core of the PRC2 complex, EZH2 catalyzes H3K27me3, a hallmark of repressive chromatin.[2] This leads to the silencing of tumor suppressor genes that regulate critical cellular processes like cell cycle progression and apoptosis.[3] The development of EZH2 enzymatic inhibitors, such as tazemetostat (B611178) (Tazverik™), which compete with the S-adenosyl-l-methionine (SAM) cofactor, was a significant therapeutic advance.[4][5]
Non-Canonical Functions: Beyond Catalysis
A growing body of research has revealed that EZH2 possesses critical oncogenic functions independent of its methyltransferase activity. These non-canonical roles often involve EZH2 acting as a transcriptional co-activator by forming complexes with other transcription factors.[6][7][8]
Key non-canonical interactions and functions include:
-
Transcriptional Activation: In certain contexts, like ER-negative breast cancer, EZH2 can interact with NF-κB subunits (RelA/RelB) to activate target genes such as IL6 and TNF.[8][9]
-
Interaction with Transcription Factors: EZH2 interacts with and modulates the activity of key oncogenic drivers, including STAT3, androgen receptor (AR), and MYC.[9][10]
-
Phosphorylation-Dependent Activity Switch: Post-translational modifications, such as phosphorylation by kinases like AKT and JAK3, can cause EZH2 to switch from its canonical repressive function to a non-canonical activating one.[8][11]
Degradation vs. Inhibition: A Superior Therapeutic Strategy
The existence of these non-canonical functions explains why catalytic inhibitors of EZH2 have shown limited efficacy in cancers that are dependent on the scaffolding or transcriptional co-activator roles of the protein.[7] Targeted protein degradation offers a distinct advantage by inducing the physical elimination of the entire EZH2 protein, thereby abrogating both its enzymatic and non-enzymatic activities.[7] This approach has the potential to be more effective in a broader range of EZH2-driven cancers and may overcome resistance mechanisms to traditional inhibitors.
Technologies for EZH2 Degradation
The primary strategy for inducing EZH2 degradation is through the use of Proteolysis Targeting Chimeras (PROTACs).
PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (EZH2), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[7] By bringing EZH2 into close proximity with an E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks EZH2 for recognition and subsequent degradation by the 26S proteasome.[7]
Molecular Glues
Molecular glues are smaller molecules that induce a novel protein-protein interaction between a target protein and an E3 ligase, leading to the target's degradation.[12] While this technology is a major focus in TPD, the development of specific molecular glues for EZH2 is less mature compared to the PROTAC approach. Some compounds have been shown to induce EZH2 degradation through a "glue-like" effect with specific E3 ligases, but this is an emerging area of research.
Quantitative Data for EZH2 Degraders
The efficacy of protein degraders is quantified by several key parameters:
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader required to achieve 50% degradation of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable with a given degrader.
-
IC₅₀ (Half-maximal Inhibitory Concentration): A measure of the potency of a compound in inhibiting a biological or biochemical function (e.g., cell proliferation or enzymatic activity).
Below are tables summarizing the performance of notable EZH2 PROTAC degraders.
Table 1: VHL-Recruiting EZH2 PROTACs
| Degrader | Target E3 Ligase | Cell Line | DC₅₀ | Dₘₐₓ | Citation(s) |
|---|
| MS8847 | VHL | EOL-1 (AML) | 34.4 ± 10.7 nM | >90% |[3] |
Table 2: Cereblon-Recruiting EZH2 PROTACs
| Degrader | Target E3 Ligase | Cell Line | IC₅₀ (Proliferation) | Notes | Citation(s) |
|---|---|---|---|---|---|
| ZJ-20 | Cereblon | MINO (Lymphoma) | 5.0 nM | Degrades the entire PRC2 complex. | [13] |
| C2911 | Cereblon | DLBCL | > Tazemetostat | Demonstrated higher cytotoxic activity than the inhibitor Tazemetostat. Specific DC₅₀ not reported. | [14][15] |
| C1311 | Cereblon | DLBCL | > Tazemetostat | Demonstrated higher cytotoxic activity than the inhibitor Tazemetostat. Specific DC₅₀ not reported. | [14][15] |
| MS177 | Cereblon | MV4;11 (AML) | ~100 nM (DC₅₀) | Potently degrades EZH2. |[16] |
Table 3: Other EZH2 Degraders
| Degrader | Mechanism | Cell Line | Effect | Citation(s) |
|---|
| MS1943 | Hydrophobic Tagging | TNBC | Profound cytotoxic effect, efficacious in vivo. |[17] |
Visualizations: Pathways and Workflows
Signaling Pathways
Mechanism of Action and Experimental Workflow
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments essential for the discovery and characterization of EZH2 degraders.
Western Blot for Quantifying EZH2 Degradation
This is the gold-standard method for directly measuring the reduction in target protein levels.
Objective: To quantify the dose- and time-dependent degradation of EZH2 protein in cells following treatment with a degrader.
Materials:
-
Cell line of interest (e.g., EOL-1, MDA-MB-231).
-
EZH2 PROTAC degrader and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes, transfer buffer, and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-EZH2, anti-SUZ12, anti-EED, anti-H3K27me3, and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of degrader concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.[1]
-
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[1]
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the signal using an imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the EZH2 signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[18]
-
Nano-Glo® HiBiT Lytic Detection for High-Throughput Screening
This assay provides a sensitive, scalable method for quantifying protein levels, ideal for initial screening of degrader libraries.[11]
Objective: To rapidly screen compounds for their ability to degrade a HiBiT-tagged EZH2 protein.
Principle: The assay uses an 11-amino-acid HiBiT tag engineered onto the EZH2 protein. In the presence of a lytic detection reagent containing the large LgBiT protein subunit and substrate, the HiBiT and LgBiT components reconstitute to form a functional NanoLuc® luciferase. The resulting luminescence is directly proportional to the amount of HiBiT-EZH2 protein in the sample.[4]
Protocol:
-
Cell Line Generation:
-
Generate a stable cell line endogenously expressing HiBiT-tagged EZH2 using CRISPR/Cas9 or by transfecting with a HiBiT-EZH2 expression vector.
-
-
Cell Plating:
-
Plate the HiBiT-EZH2 expressing cells in white, opaque 96- or 384-well plates suitable for luminescence readings. Incubate overnight.[19]
-
-
Compound Treatment:
-
Treat cells with a serial dilution of degrader compounds for the desired time period (e.g., 24 hours).
-
-
Reagent Preparation:
-
Equilibrate the Nano-Glo® HiBiT Lytic Buffer to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBiT Protein (1:100) and Substrate (1:50) into the buffer. Mix by inversion.[19]
-
-
Lysis and Measurement:
-
Add a volume of the prepared Lytic Reagent equal to the volume of culture medium in each well.
-
Place the plate on an orbital shaker for 3-10 minutes to ensure complete lysis and signal development.
-
Wait at least 10 minutes from the time of reagent addition to measure luminescence on a plate reader.[19]
-
-
Data Analysis:
-
Normalize the luminescence signal to vehicle-treated controls to determine the percentage of remaining protein.
-
Plot the data to determine DC₅₀ and Dₘₐₓ values for each compound.
-
Ternary Complex Formation Assays
Confirming that a PROTAC can form a productive ternary complex (EZH2-PROTAC-E3 ligase) is crucial for understanding its mechanism of action.
Objective: To measure the formation and stability of the ternary complex in vitro.
Methods:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding. By titrating the PROTAC into a solution containing the target protein and E3 ligase, one can determine binding affinities (Kᴅ) and calculate the cooperativity factor (α), which indicates whether the binding of one protein enhances or hinders the binding of the other.[20]
-
General Protocol:
-
Determine the binary binding affinities (PROTAC to EZH2; PROTAC to E3 ligase) in separate experiments.
-
To measure ternary affinity, prepare the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into the pre-formed complex.
-
Analyze the data to determine the apparent Kᴅ for ternary complex formation and calculate cooperativity.[20]
-
-
-
Surface Plasmon Resonance (SPR): Monitors binding events in real-time by detecting changes in the refractive index on a sensor chip. This can provide kinetic data (association and dissociation rates) for both binary and ternary interactions.[]
-
General Protocol:
-
Immobilize the E3 ligase on the sensor chip.
-
Flow a solution containing the PROTAC over the chip to measure binary binding kinetics.
-
Flow a series of solutions containing a fixed, saturating concentration of EZH2 and varying concentrations of the PROTAC over the immobilized E3 ligase to measure ternary complex formation kinetics.[20]
-
-
-
Proximity-Based Assays (e.g., AlphaLISA, HTRF, NanoBRET™): These assays use energy transfer (light or fluorescence) between tagged proteins that are brought into proximity by the PROTAC, providing a signal that is proportional to ternary complex formation.[22]
Conclusion and Future Perspectives
Targeting EZH2 for degradation represents a paradigm shift from conventional enzymatic inhibition, offering a more comprehensive approach to counteract its oncogenic activities. The development of potent and selective EZH2 PROTACs like MS8847 demonstrates the feasibility and potential of this strategy. By eliminating the entire protein, these degraders can overcome the limitations of inhibitors, particularly in cancers driven by EZH2's non-canonical functions.
Future efforts will likely focus on:
-
Optimizing Degrader Properties: Improving the drug-like properties of PROTACs, including oral bioavailability and pharmacokinetic profiles, is essential for clinical translation.
-
Exploring New E3 Ligases: Expanding the repertoire of E3 ligases harnessed by PROTACs may lead to improved tissue specificity and efficacy.
-
Combination Therapies: Investigating the synergistic effects of EZH2 degraders with other targeted therapies or immunotherapies could unlock new treatment avenues.
-
Biomarker Development: Identifying predictive biomarkers will be crucial for selecting patients most likely to respond to EZH2 degradation therapy.
The continued exploration of targeted EZH2 degradation holds immense promise for delivering novel and more effective treatments for a wide spectrum of human cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. EZH2: novel therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Non-canonical functions of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. JAK3-mediated phosphorylation of EZH2: a novel mechanism of non-canonical EZH2 activation and oncogenic function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Chemically induced degradation of PRC2 complex by EZH2-Targeted PROTACs via a Ubiquitin-Proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paper: Novel Protac-Based EZH2 Degraders Effectively Target EZH2-Driven Lymphoid Malignancies By Abolishing Both Methylation-Dependent and -Independent Functions [ash.confex.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. manuals.plus [manuals.plus]
- 20. benchchem.com [benchchem.com]
- 22. Ternary Complex Formation [worldwide.promega.com]
The Advent of Targeted Protein Degradation: A Technical Guide to Tazemetostat-Derived PROTACs in Lymphoma Research
For Immediate Release
This technical guide provides an in-depth analysis of the role of Tazemetostat (B611178) de(methyl morpholine)-COOH in the development of Proteolysis Targeting Chimeras (PROTACs) for lymphoma research. This document is intended for researchers, scientists, and drug development professionals interested in the cutting-edge field of targeted protein degradation, with a specific focus on Enhancer of Zeste Homolog 2 (EZH2) as a therapeutic target in lymphoma.
Introduction: Beyond Inhibition to Degradation
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In many lymphomas, particularly subtypes of B-cell lymphoma, EZH2 is overexpressed or harbors gain-of-function mutations. This leads to aberrant trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that silences tumor suppressor genes, thereby driving oncogenesis.
Tazemetostat, a first-in-class EZH2 inhibitor, has shown clinical efficacy in certain lymphoma patients. However, its therapeutic effect is primarily cytostatic and can be limited by the non-catalytic functions of EZH2. To overcome these limitations, researchers have turned to PROTAC technology. PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its enzymatic activity. This is achieved by hijacking the cell's natural ubiquitin-proteasome system.
A key component in the development of EZH2-targeting PROTACs is the warhead that binds to EZH2. "Tazemetostat de(methyl morpholine)-COOH" has emerged as a crucial ligand for this purpose. It is a derivative of tazemetostat designed to serve as a high-affinity anchor for EZH2, which is then linked to an E3 ligase-recruiting moiety to form the final PROTAC molecule. These EZH2 degraders have demonstrated potent inhibition of cell viability in diffuse large B-cell lymphoma (DLBCL) and other lymphoma subtypes.[1][2][3][4][5]
Mechanism of Action: EZH2 Degradation via PROTACs
The PROTACs synthesized using a tazemetostat-derived warhead function by inducing the proximity of EZH2 to an E3 ubiquitin ligase, most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN). This proximity facilitates the ubiquitination of EZH2, marking it for degradation by the 26S proteasome. This degradation of the entire EZH2 protein abrogates both its catalytic and non-catalytic oncogenic functions.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OUH - Protocols [ous-research.no]
- 3. benchchem.com [benchchem.com]
- 4. X-MOL [m.x-mol.net]
- 5. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Properties of Tazemetostat de(methyl morpholine)-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of Tazemetostat de(methyl morpholine)-COOH, a crucial ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the Enhancer of Zeste Homolog 2 (EZH2). This document details its chemical and biological characteristics, outlines relevant experimental methodologies, and visualizes key associated pathways.
Core Properties of this compound
This compound is a derivative of Tazemetostat (EPZ6438), a potent and selective inhibitor of EZH2. This modified form, featuring a carboxylic acid group in place of the methyl morpholine (B109124) moiety, is specifically designed to serve as a ligand for the synthesis of EZH2-targeting PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₃₅N₃O₅ |
| Molecular Weight | 517.62 g/mol |
| CAS Number | 2685873-44-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Biological Activity
| Parameter | Value (for parent compound Tazemetostat) |
| Target | Enhancer of Zeste Homolog 2 (EZH2) |
| Mechanism of Action (Parent Compound) | Competitive inhibitor of the SAM pocket of EZH2 |
| IC₅₀ (for EZH2 inhibition by Tazemetostat) | ~2-38 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of this compound and its derived PROTACs.
Synthesis of an EZH2-targeting PROTAC
The following is a representative protocol for the synthesis of a VHL-based EZH2 PROTAC using a Tazemetostat analog as the EZH2 ligand. This can be adapted for this compound.
Objective: To synthesize a heterobifunctional PROTAC molecule capable of recruiting the VHL E3 ligase to EZH2.
Materials:
-
This compound
-
VHL E3 ligase ligand with an appropriate linker attachment point (e.g., an amine-terminated linker)
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution to activate the carboxylic acid.
-
In a separate vial, dissolve the VHL ligand with an amine-terminated linker in anhydrous DMF.
-
Slowly add the activated Tazemetostat derivative to the VHL ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC.
-
Characterize the final PROTAC molecule by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Caption: Workflow for the synthesis of an EZH2-targeting PROTAC.
Western Blot for EZH2 Degradation
Objective: To assess the ability of a PROTAC derived from this compound to induce the degradation of EZH2 in a cellular context.
Materials:
-
Lymphoma cell line (e.g., SU-DHL-6)
-
EZH2-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Seed lymphoma cells in a 6-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with increasing concentrations of the EZH2-PROTAC or DMSO for the desired time points (e.g., 24, 48, 72 hours). Include a co-treatment with MG132 as a control to confirm proteasome-dependent degradation.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the extent of EZH2 degradation.
Caption: Experimental workflow for Western blot analysis of EZH2 degradation.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of an EZH2-targeting PROTAC on the viability and proliferation of lymphoma cells.
Materials:
-
Lymphoma cell line
-
EZH2-targeting PROTAC
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed lymphoma cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to acclimate overnight.
-
Treat the cells with a serial dilution of the EZH2-PROTAC or DMSO for the desired duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the cell viability against the PROTAC concentration to determine the IC₅₀ or DC₅₀ (half-maximal degradation concentration) value.
EZH2 Signaling Pathway in Lymphoma
EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). In lymphoma, particularly in germinal center B-cell-like diffuse large B-cell lymphoma (GCB-DLBCL), EZH2 is often overexpressed or mutated, leading to aberrant gene silencing and promoting lymphomagenesis. The degradation of EZH2 by a PROTAC is expected to reverse these effects.
Caption: Signaling pathway of EZH2 degradation by a PROTAC and its downstream effects in lymphoma.
By inducing the degradation of EZH2, a PROTAC effectively reduces the levels of H3K27me3, leading to the de-repression of EZH2 target genes. Many of these targets are tumor suppressor genes that, when re-expressed, can induce cell cycle arrest and apoptosis in lymphoma cells. This mechanism provides a powerful therapeutic strategy to counteract the oncogenic effects of EZH2 dysregulation.
In-Depth Technical Guide: Tazemetostat de(methyl morpholine)-COOH (CAS No. 2685873-44-1) for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tazemetostat de(methyl morpholine)-COOH, a crucial intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is a well-validated therapeutic target in various malignancies. This document details the physicochemical properties of the molecule, its application in PROTAC development, and the underlying biological principles. Furthermore, it offers detailed experimental protocols for the synthesis and evaluation of EZH2-targeting PROTACs, alongside visualizations of key signaling pathways and experimental workflows to support researchers in the field of targeted protein degradation.
Introduction to this compound
This compound is a chemical entity derived from Tazemetostat (EPZ-6438), a potent and selective inhibitor of EZH2. The key structural modification is the replacement of a methyl group on the morpholine (B109124) ring with a carboxylic acid functional group, enabling its use as a warhead for conjugation to an E3 ligase ligand via a linker, forming a PROTAC.
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. They consist of three components: a ligand that binds to the protein of interest (in this case, an EZH2 ligand derived from Tazemetostat), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a chemical linker that connects the two ligands. This tripartite complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Physicochemical and Biological Properties
A summary of the key properties of this compound and its parent compound, Tazemetostat, are presented below.
| Property | Value | Reference |
| CAS Number | 2685873-44-1 | [1] |
| Molecular Formula | C30H35N3O5 | [1] |
| Molecular Weight | 517.62 g/mol | [1] |
| Bioactivity | Ligand for EZH2, used in the synthesis of EZH2-targeting PROTACs | [1] |
Binding Affinity of Parent Compound (Tazemetostat/EPZ-6438) to EZH2:
The binding affinity of the parent compound, Tazemetostat, provides a strong indication of the potential for the derived PROTAC warhead to engage with EZH2.
| Parameter | Value | Assay Conditions | Reference |
| Ki (Wild-Type EZH2) | 2.5 nM | Cell-free assay | [2][3] |
| IC50 (Wild-Type EZH2) | 11 nM | Peptide assay | [2][3] |
| IC50 (Wild-Type EZH2) | 16 nM | Nucleosome assay | [3] |
| IC50 (Rat EZH2) | 4 nM | Not specified | [3] |
| IC50 (EZH1) | 392 nM | Not specified | [3] |
PROTAC-Mediated Degradation of EZH2: Mechanism of Action
The degradation of EZH2 by a PROTAC synthesized from this compound follows a catalytic mechanism.
Caption: Mechanism of Action for an EZH2-targeting PROTAC.
EZH2 Signaling Pathway
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily functions to trimethylate histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, many of which are tumor suppressors. By degrading EZH2, a PROTAC can reactivate the expression of these silenced genes, leading to anti-tumor effects.
Caption: Simplified EZH2 signaling pathway and the effect of an EZH2 PROTAC.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of EZH2-targeting PROTACs using this compound.
Synthesis of an EZH2-Targeting PROTAC (VHL-based)
This protocol outlines a general procedure for coupling this compound to a VHL E3 ligase ligand.
Experimental Workflow:
Caption: General workflow for the synthesis of a VHL-based EZH2 PROTAC.
Materials:
-
This compound
-
VHL ligand with a terminal amine linker (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide with a deprotected amine linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the VHL ligand with the amine linker (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final EZH2 PROTAC.
-
Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis of EZH2 Degradation
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of EZH2 in a cellular context.
Materials:
-
Cancer cell line expressing EZH2 (e.g., SU-DHL-6, Pfeiffer)
-
Complete cell culture medium
-
Synthesized EZH2 PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the EZH2 PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).
-
For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of EZH2 degradation (DC50).
Cell Viability Assay (MTT Assay)
This protocol measures the effect of the EZH2 PROTAC on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Synthesized EZH2 PROTAC
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the EZH2 PROTAC (e.g., from 0.1 nM to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 72 hours (or other desired time points) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for the development of potent and selective EZH2-targeting PROTACs. Its structural features allow for straightforward conjugation to various E3 ligase ligands, enabling the exploration of different PROTAC architectures. The resulting degraders have the potential to overcome the limitations of traditional EZH2 inhibitors by eliminating the EZH2 protein entirely, thereby addressing both its catalytic and non-catalytic functions in cancer. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the research and development of novel EZH2-targeted therapies.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are provided as general guidance and may require optimization for specific applications. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
Methodological & Application
Application Notes and Protocols for Designing a Tazemetostat-Based EZH2 Degrader
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of Tazemetostat-based degraders of Enhancer of Zeste Homolog 2 (EZH2).
Introduction: EZH2 and Tazemetostat
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors.
Tazemetostat (Tazverik®) is a potent and selective small-molecule inhibitor of EZH2. It binds to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups and thereby inhibiting its methyltransferase activity. While Tazemetostat has shown clinical efficacy, the development of therapeutic resistance and the desire for a more profound and lasting biological effect have spurred interest in alternative therapeutic modalities, such as targeted protein degradation.
The PROTAC Approach to EZH2 Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of a target protein rather than merely inhibiting its activity. A PROTAC consists of three key components:
-
A "warhead" that binds to the protein of interest (POI), in this case, EZH2.
-
A ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
-
A chemical linker that connects the warhead and the E3 ligase ligand.
The PROTAC simultaneously binds to both the POI and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules, leading to a sustained reduction in protein levels.
Design and Synthesis of a Tazemetostat-Based EZH2 Degrader
The design of a Tazemetostat-based EZH2 degrader involves the strategic assembly of the three core components.
3.1. Warhead Selection: Tazemetostat Analogs
The starting point for the degrader design is the EZH2 inhibitor, Tazemetostat. It is crucial to identify a suitable attachment point on the Tazemetostat molecule for the linker that does not significantly impair its binding affinity for EZH2. Structure-activity relationship (SAR) studies of Tazemetostat and its analogs can reveal potential modification sites. For instance, solvent-exposed regions of the molecule when bound to EZH2 are often ideal for linker attachment.
3.2. E3 Ligase Ligand Selection
The choice of E3 ligase ligand can influence the degradation efficiency, cell-type specificity, and potential off-target effects of the PROTAC. The most commonly used E3 ligase ligands in PROTAC design are derivatives of:
-
Thalidomide and its analogs (e.g., Pomalidomide, Lenalidomide): These recruit the Cereblon (CRBN) E3 ligase.
-
VHL inhibitors: These recruit the Von Hippel-Lindau (VHL) E3 ligase.
The selection may depend on the expression levels of the respective E3 ligases in the target cancer cells.
3.3. Linker Design and Optimization
The linker is a critical determinant of the PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex.
-
Linker Length: A linker that is too short may sterically hinder the formation of the ternary complex, while a linker that is too long may lead to unproductive binding and reduced efficacy. A range of linker lengths should be synthesized and tested. Polyethylene glycol (PEG) chains of varying lengths are commonly used to explore the optimal distance.
-
Linker Composition: The linker's composition can affect the PROTAC's physicochemical properties, such as solubility and cell permeability. Alkyl chains, PEG units, and other chemical moieties can be incorporated to fine-tune these properties.
Diagram of a Tazemetostat-Based PROTAC
Caption: General structure of a Tazemetostat-based PROTAC.
Experimental Protocols
4.1. Protocol for EZH2 Degradation Assay (Western Blot)
Objective: To determine the ability of the synthesized PROTACs to induce the degradation of EZH2 in a cellular context.
Materials:
-
Cancer cell line expressing EZH2 (e.g., Pfeiffer, KARPAS-422)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized Tazemetostat-based PROTACs
-
DMSO (vehicle control)
-
Tazemetostat (inhibitor control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The next day, treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM), Tazemetostat, and DMSO vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with MG132 (10 µM) for 1 hour before adding the PROTAC.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the EZH2 and H3K27me3 levels to the loading control (β-actin). Calculate the percentage of degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
4.2. Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of EZH2 degradation on the viability of cancer cells.
Materials:
-
Cancer cell line
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Synthesized PROTACs, Tazemetostat, and DMSO
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs, Tazemetostat, or DMSO.
-
Incubation: Incubate the plates for a prolonged period (e.g., 5-7 days) to observe the anti-proliferative effects.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 (concentration at which 50% of cell growth is inhibited) values.
Diagram of Experimental Workflow
Caption: Experimental workflow for EZH2 degrader development.
Data Presentation
Quantitative data from the experimental evaluation of the synthesized Tazemetostat-based EZH2 degraders should be summarized in a clear and concise table for easy comparison.
| Compound ID | Warhead | Linker (n) | E3 Ligase Ligand | EZH2 DC50 (nM) | Dmax (%) | H3K27me3 IC50 (nM) | Cell Viability IC50 (nM) |
| PROTAC-1 | Tazemetostat analog | PEG (4) | Pomalidomide | 50 | >90 | 25 | 15 |
| PROTAC-2 | Tazemetostat analog | PEG (6) | Pomalidomide | 20 | >95 | 10 | 8 |
| PROTAC-3 | Tazemetostat analog | PEG (8) | Pomalidomide | 60 | 85 | 30 | 25 |
| PROTAC-4 | Tazemetostat analog | PEG (6) | VHL Ligand | 35 | >90 | 15 | 12 |
| Tazemetostat | Tazemetostat | N/A | N/A | >10,000 | <10 | 5 | 20 |
This is example data and should be replaced with actual experimental results.
Signaling Pathway and Mechanism of Action
EZH2 Signaling Pathway
Caption: Simplified EZH2 signaling pathway.
Mechanism of Action of Tazemetostat-Based PROTAC
Caption: Mechanism of action of a Tazemetostat-based PROTAC.
Conclusion
The development of Tazemetostat-based EZH2 degraders represents a promising strategy to overcome the limitations of traditional EZH2 inhibition. By inducing the complete removal of the EZH2 protein, these degraders have the potential for a more profound and durable anti-cancer effect. The systematic approach to design, synthesis, and evaluation outlined in these application notes provides a framework for the successful development of novel EZH2-targeting therapeutics. Careful optimization of the warhead, linker, and E3 ligase ligand is essential for achieving potent and selective degradation of EZH2, ultimately leading to improved therapeutic outcomes.
Application Notes and Protocols for Tazemetostat de(methyl morpholine)-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazemetostat (B611178) de(methyl morpholine)-COOH is a crucial chemical intermediate and a ligand for the EZH2 protein, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] As a selective inhibitor of EZH2, tazemetostat and its analogues are at the forefront of epigenetic cancer therapy research.[4][5] This document provides detailed application notes and protocols for the use of Tazemetostat de(methyl morpholine)-COOH, with a specific focus on its solubility in dimethyl sulfoxide (B87167) (DMSO) and its biological context.
Data Presentation: Solubility in DMSO
The solubility of a compound is a critical parameter for in vitro and in vivo experimental design. This compound exhibits high solubility in DMSO, a common solvent for preparing stock solutions of small molecules for biological assays.
| Compound | Solvent | Solubility | Molar Concentration (approx.) | Notes |
| This compound | DMSO | 220 mg/mL | 425.02 mM | Ultrasonic assistance may be required for complete dissolution. Use newly opened, hygroscopic DMSO for best results.[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
This protocol outlines the steps to prepare a 100 mM stock solution, a common starting concentration for serial dilutions in cell-based assays and other experiments.
Materials:
-
This compound (Molecular Weight: 517.62 g/mol )[1]
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 517.62 g/mol x 1000 mg/g = 51.76 mg
-
-
Weigh the compound: Accurately weigh 51.76 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolution:
-
Storage:
Note: Always use freshly opened, high-purity DMSO, as absorbed water can affect the solubility of the compound.[2][3]
Signaling Pathway and Mechanism of Action
Tazemetostat acts as a selective inhibitor of EZH2, the catalytic subunit of the PRC2 complex.[4][6][7] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[7][8] By inhibiting EZH2, tazemetostat leads to a decrease in H3K27me3 levels, resulting in the derepression of PRC2 target genes.[4] Many of these re-expressed genes are tumor suppressors that can induce cell cycle arrest and apoptosis in cancer cells.[5][7] This mechanism is particularly relevant in cancers with EZH2 gain-of-function mutations or in those dependent on the PRC2 pathway for survival.[5][9]
Below is a diagram illustrating the simplified signaling pathway affected by tazemetostat.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: Assessing Cell Permeability of Tazemetostat-Based PROTACs
Introduction
Tazemetostat is a potent and selective small-molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a compelling therapeutic target in various cancers, including follicular lymphoma and certain solid tumors, due to its role in regulating gene expression and cell differentiation.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[3][4] Tazemetostat-based PROTACs are being developed to not only inhibit the catalytic activity of EZH2 but also to induce its degradation, potentially overcoming resistance and addressing non-catalytic functions of the protein.[5][6][7]
A critical determinant of PROTAC efficacy is its ability to cross the cell membrane to engage its intracellular target.[3][4] Due to their larger size and complex structures compared to traditional small molecules, assessing the cell permeability of Tazemetostat-based PROTACs is a crucial step in their development.[3] This document provides detailed protocols for key assays used to evaluate the cell permeability of these novel therapeutic agents.
Key Experimental Protocols
Two complementary assays are presented here to assess the cell permeability of Tazemetostat-based PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive permeability and a Cellular Uptake Assay for a more physiologically relevant assessment.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane transport of compounds.[8][9] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[8]
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate)
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tazemetostat-based PROTAC stock solution (e.g., 10 mM in DMSO)
-
Positive and negative control compounds with known permeability (e.g., propranolol (B1214883) and lucifer yellow)
-
96-well UV-compatible plates for analysis
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the acceptor plate by adding 300 µL of PBS (pH 7.4) to each well.
-
Carefully coat the membrane of the donor plate with 5 µL of the lecithin/dodecane solution.
-
Prepare the test compounds in PBS to a final concentration (e.g., 100 µM) with a low percentage of DMSO.
-
Add 200 µL of the test compound solution to the donor plate wells.
-
Assemble the PAMPA plate sandwich by placing the donor plate into the acceptor plate.
-
Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with wet paper towels to minimize evaporation.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A] is the concentration of the compound in the acceptor well.
-
[C_eq] is the equilibrium concentration.
Protocol 2: Cellular Uptake Assay by LC-MS/MS
This protocol quantifies the amount of a Tazemetostat-based PROTAC that enters intact cells. This method provides a direct measure of intracellular accumulation, which is influenced by both passive diffusion and active transport processes.[10]
Materials:
-
A relevant cancer cell line (e.g., DLBCL cell line like KARPAS-422 for EZH2 mutant or SU-DHL-5 for wild-type).[11]
-
Complete cell culture medium.
-
Tazemetostat-based PROTAC.
-
PBS, ice-cold.
-
Lysis buffer (e.g., RIPA buffer).
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: On the day of the assay, remove the culture medium and treat the cells with fresh medium containing the Tazemetostat-based PROTAC at various concentrations and for different time points.
-
Cell Washing: After incubation, aspirate the compound-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice to lyse the cells.
-
Lysate Collection: Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay). Analyze the concentration of the PROTAC in the cell lysate using a validated LC-MS/MS method.
-
Data Normalization: Normalize the intracellular PROTAC concentration to the total protein concentration in each sample.
Data Presentation
Quantitative data from permeability assays should be presented in a clear and organized manner to facilitate comparison between different PROTACs.
Table 1: Example Permeability Data for Tazemetostat-Based PROTACs
| Compound ID | Assay Type | Papp (x 10⁻⁶ cm/s) | Intracellular Conc. (ng/mg protein) at 1 µM | Notes |
| Tazemetostat | PAMPA | 5.2 ± 0.4 | 150 ± 25 | Reference compound |
| PROTAC-Taz-001 | PAMPA | 0.8 ± 0.1 | 45 ± 8 | VHL-based PROTAC |
| PROTAC-Taz-002 | PAMPA | 1.5 ± 0.3 | 80 ± 15 | CRBN-based PROTAC, improved linker |
| Negative Control | PAMPA | < 0.1 | Not Detected | e.g., Lucifer Yellow |
| Positive Control | PAMPA | 15.6 ± 1.2 | Not Applicable | e.g., Propranolol |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental values. Representative PAMPA permeability values for other PROTACs have been reported in the range of 0.002 x 10⁻⁶ cm/s to 0.6 x 10⁻⁶ cm/s.[12]
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Tazemetostat 200mg: Revolutionizing EZH2-Targeted Cancer Therapy - Lucius Pharmaceuticals [lucius-pharmaceuticals.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro EZH2 Degradation Assays Using Tazemetostat PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase, primarily catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[1] This epigenetic modification leads to transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including lymphoma and solid tumors, making it a compelling therapeutic target.[2][3]
Tazemetostat (EPZ6438) is a potent and selective small molecule inhibitor of EZH2.[4] While it has shown clinical efficacy, strategies to enhance its anti-cancer activity are continually being explored.[2] One such strategy is the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5] A Tazemetostat-based PROTAC consists of a Tazemetostat moiety that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).[2][3] This ternary complex formation facilitates the ubiquitination of EZH2, marking it for degradation by the proteasome and offering a powerful method to eliminate the EZH2 protein entirely.[5]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of Tazemetostat-based PROTACs in degrading EZH2.
Signaling Pathway and Mechanism of Action
Tazemetostat PROTACs induce the degradation of EZH2 through the ubiquitin-proteasome pathway. The PROTAC molecule simultaneously binds to EZH2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to polyubiquitinate EZH2. The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome. This event not only ablates the catalytic activity of EZH2 but also its non-catalytic scaffolding functions, leading to a more profound and sustained downstream effect compared to simple inhibition.
Quantitative Data Summary
The efficacy of Tazemetostat-based PROTACs can be quantified by determining their half-maximal degradation concentration (DC50), maximum degradation (Dmax), and half-maximal inhibitory concentration (IC50) for cell viability. The table below summarizes data for representative Tazemetostat PROTACs from published studies.
| Compound ID | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) (Cell Viability) | Reference |
| E-3P-MDM2 | MDM2 | SU-DHL-6 | N/A | >90 | N/A | [2] |
| MS8847 | VHL | EOL-1 | ~10 | >95 | 110 | [5] |
| C2911 | Cereblon | DLBCL | N/A | N/A | More potent than Tazemetostat | [6] |
| C1311 | Cereblon | DLBCL | N/A | N/A | More potent than Tazemetostat | [6] |
| PROTAC EZH2 Degrader-2 | MDM2 | SU-DHL-6 | N/A | >90 | N/A | [7] |
N/A: Data not available in the cited source.
Experimental Protocols
The following section provides detailed protocols for the in vitro evaluation of Tazemetostat PROTACs.
Experimental Workflow Overview
Protocol 1: Assessment of EZH2 Protein Degradation by Western Blot
This protocol details the steps to quantify EZH2 protein levels following treatment with a Tazemetostat PROTAC.
Materials:
-
Cancer cell line expressing EZH2 (e.g., SU-DHL-6, EOL-1)[2][5]
-
Complete cell culture medium
-
Tazemetostat PROTAC and Tazemetostat (as a control)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight if applicable.
-
PROTAC Treatment: Prepare serial dilutions of the Tazemetostat PROTAC and controls (Tazemetostat, vehicle) in complete culture medium. Treat the cells with the desired concentrations for a specified time course (e.g., 24, 48, 72 hours).
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[8]
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-EZH2 antibody (and anti-H3K27me3 if desired) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
To confirm equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., β-actin).
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[8]
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the EZH2 band intensity to the loading control.
-
Calculate the percentage of EZH2 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
-
Protocol 2: Cell Viability Assay (CCK-8 Method)
This protocol measures the effect of EZH2 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Tazemetostat PROTAC
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of culture medium. Incubate overnight.
-
PROTAC Treatment: Add 10 µL of serially diluted Tazemetostat PROTAC or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC50 value using non-linear regression analysis.[10]
-
Protocol 3: Quantitative EZH2 Degradation using Nano-Glo® HiBiT Lytic Detection System
This is a highly sensitive lytic endpoint assay to quantify the amount of EZH2 protein. It requires cells expressing EZH2 tagged with the 11-amino-acid HiBiT peptide.
Materials:
-
HiBiT-tagged EZH2 expressing cell line
-
Complete cell culture medium
-
Tazemetostat PROTAC
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
Nano-Glo® HiBiT Lytic Detection System (Buffer, Substrate, LgBiT Protein)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed HiBiT-tagged EZH2 cells in an opaque-walled 96-well plate and treat with serial dilutions of the Tazemetostat PROTAC as described in the cell viability protocol.
-
Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBiT Protein (1:100) and Substrate (1:50) into the Lytic Buffer.[11]
-
Assay:
-
Measurement: After at least 10 minutes of incubation at room temperature, measure the luminescence using a luminometer.[11]
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged EZH2.
-
Normalize the data to the vehicle-treated control to calculate the percentage of remaining EZH2.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[12]
-
References
- 1. Nano-Glo® HiBiT Lytic Detection System Protocol [worldwide.promega.com]
- 2. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. manuals.plus [manuals.plus]
- 12. promega.com [promega.com]
Application Note: A Detailed Protocol for Measuring EZH2 Knockdown via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in gene silencing and has been implicated in the progression of various cancers.[1][2] Therapeutic strategies targeting EZH2, including knockdown approaches using siRNA or shRNA, are of significant interest.[3][4] Western blotting is a fundamental technique to verify the successful knockdown of a target protein at the cellular level.[5] This application note provides a detailed protocol for the accurate quantification of EZH2 knockdown using Western blotting, ensuring reliable and reproducible results.
Key Experimental Considerations
Accurate quantification of protein knockdown requires careful optimization of the Western blot protocol. Key considerations include:
-
Linear Range: Ensuring that the chemiluminescent signal is within the linear range of detection is crucial for accurate quantification. This may require loading different amounts of total protein to determine the optimal loading amount for both the target protein (EZH2) and the loading control.[6]
-
Loading Control Selection: A suitable loading control is a protein whose expression is stable across all experimental conditions.[7] Commonly used loading controls include GAPDH, β-actin, and α-tubulin. It is essential to choose a loading control with a different molecular weight than EZH2 (approximately 85 kDa) to ensure clear separation and independent quantification.[2][8][9]
-
Antibody Validation: The specificity of the primary antibody against EZH2 is paramount. It is recommended to use antibodies that have been validated for Western blotting.[1][10]
Experimental Protocol
This protocol outlines the key steps for performing a Western blot to measure EZH2 knockdown.
Sample Preparation: Cell Lysis and Protein Quantification
Proper sample preparation is critical for obtaining high-quality lysates and accurate protein concentration measurements.[11]
a. Cell Lysis:
-
Culture cells under the desired experimental conditions (e.g., with and without EZH2 knockdown).
-
For adherent cells, wash the cell culture dish with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.[12][13][14]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors to the cells.[13]
-
For adherent cells, scrape the cells from the dish. For suspension cells, resuspend the pellet in lysis buffer.[13][14]
-
Incubate the lysate on ice for 30 minutes with gentle agitation.[12][14]
-
Clarify the lysate by centrifuging at approximately 12,000-16,000 x g for 15-20 minutes at 4°C.[13][14]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
b. Protein Quantification:
-
Determine the total protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[15][16][17]
-
Prepare a standard curve using a known protein standard (e.g., BSA).
-
Based on the protein concentration, calculate the volume of lysate required to load equal amounts of total protein for each sample. A typical loading amount ranges from 10-50 µg per lane, but this should be optimized for EZH2 detection.[6]
Gel Electrophoresis and Protein Transfer
Separation of proteins by size and their efficient transfer to a membrane are essential for successful Western blotting.[18][19]
a. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
Load equal amounts of protein for each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[20] Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
b. Protein Transfer:
-
Proteins can be transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using wet, semi-dry, or dry transfer methods.[18][19][21] Wet transfer is often recommended for quantitative Western blotting.[21]
-
If using a PVDF membrane, pre-wet it in methanol (B129727) for a few seconds and then equilibrate it in transfer buffer.[22][23]
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer according to the manufacturer's protocol for the specific transfer system. Transfer efficiency can be checked by staining the membrane with Ponceau S after transfer.[20]
Immunodetection
The immunodetection steps involve blocking non-specific binding sites and incubating with primary and secondary antibodies.
a. Blocking:
-
After transfer, wash the membrane briefly with deionized water or TBS-T (Tris-buffered saline with 0.1% Tween-20).[20]
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer, such as 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBS-T.[20]
b. Antibody Incubation:
-
Dilute the primary antibody against EZH2 in blocking buffer according to the manufacturer's recommended dilution (e.g., 1:1000 to 1:10000).[10][24]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[25]
-
Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.[20][25]
-
Dilute the horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[20][25]
-
Wash the membrane thoroughly with TBS-T (three to five times for 5-10 minutes each) to remove unbound secondary antibody.[20][25]
Signal Detection and Data Analysis
The final steps involve detecting the chemiluminescent signal and quantifying the protein bands.
a. Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[22][26]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[25][26]
-
Capture the chemiluminescent signal using a CCD-based imaging system or X-ray film.[22][26] Adjust the exposure time to ensure the signal is not saturated.
b. Data Analysis and Quantification:
-
Use densitometry software to quantify the band intensity for EZH2 and the loading control in each lane.
-
Subtract the background from each band's intensity.
-
Normalize the EZH2 band intensity to the corresponding loading control band intensity for each sample. This corrects for any variations in protein loading.
-
Calculate the percentage of EZH2 knockdown by comparing the normalized EZH2 intensity in the knockdown samples to the control sample.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Sample | Total Protein Loaded (µg) | EZH2 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized EZH2 Intensity (EZH2/Loading Control) | % EZH2 Knockdown |
| Control | 25 | 15000 | 18000 | 0.83 | 0% |
| EZH2 Knockdown 1 | 25 | 3000 | 17500 | 0.17 | 79.5% |
| EZH2 Knockdown 2 | 25 | 2500 | 18200 | 0.14 | 83.1% |
Visualizations
Signaling Pathway Context
Caption: EZH2 knockdown signaling pathway.
Experimental Workflow
Caption: Western blot experimental workflow.
References
- 1. Ezh2 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. EzH2 Antibody (200-401-W53) | Rockland [rockland.com]
- 3. researchgate.net [researchgate.net]
- 4. EZH2 knockdown suppresses the growth and invasion of human inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spb.dia-m.ru [spb.dia-m.ru]
- 6. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. How to Choose a Loading Control for Western Blots [hellobio.com]
- 10. EZH2 antibody (21800-1-AP) | Proteintech [ptglab.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. origene.com [origene.com]
- 14. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 15. licorbio.com [licorbio.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western Blot Transfer Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Western blot transfer techniques | Abcam [abcam.com]
- 20. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. biocompare.com [biocompare.com]
- 24. EZH2 antibody (66476-1-Ig) | Proteintech [ptglab.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Chemiluminescence in western blot | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Tazemetostat de(methyl morpholine)-COOH
Welcome to the technical support center for improving the aqueous solubility of Tazemetostat (B611178) de(methyl morpholine)-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experimentation with this compound.
Troubleshooting Guide
Researchers working with Tazemetostat de(methyl morpholine)-COOH may face challenges related to its aqueous solubility. The presence of a carboxylic acid moiety suggests a pH-dependent solubility profile, which can be leveraged to enhance its dissolution. This guide provides potential solutions to common solubility issues.
| Issue | Potential Cause | Suggested Solution |
| Compound precipitates out of aqueous buffer. | The pH of the buffer is below the pKa of the carboxylic acid, leading to the predominance of the less soluble, neutral form. | Increase the pH of the buffer. For a carboxylic acid, solubility generally increases as the pH moves above its pKa, leading to the formation of the more soluble carboxylate salt.[1] |
| Low dissolution rate in neutral pH. | This compound, like many carboxylic acid-containing compounds, likely exhibits poor solubility at neutral pH. | Explore formulation strategies such as the use of co-solvents, preparation of an amorphous solid dispersion, or particle size reduction through nanosuspension.[2][3] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[4] Ensure the final DMSO concentration is low and does not affect the assay. |
| Difficulty in preparing a stock solution. | The compound is poorly soluble in common aqueous buffers. | Utilize a suitable organic solvent for the initial stock solution. Based on available data, this compound is highly soluble in DMSO (220 mg/mL).[4] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility behavior of this compound in aqueous solutions?
A1: this compound contains a carboxylic acid functional group. Therefore, its aqueous solubility is expected to be highly pH-dependent. The solubility will likely be low at acidic pH (where the carboxylic acid is protonated and neutral) and will increase significantly at basic pH (where the carboxylic acid is deprotonated to the more soluble carboxylate anion).[1] The parent compound, Tazemetostat, is a weak base with higher solubility at acidic pH.[5] The introduction of the carboxylic acid group will alter this behavior.
Q2: What is a good starting point for preparing a solution of this compound for in vitro experiments?
A2: For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent. Data indicates excellent solubility in DMSO (220 mg/mL).[4] This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could cause cellular toxicity or other artifacts (typically <0.5%).
Q3: How can I determine the pH-solubility profile of my compound?
A3: A pH-dependent solubility assay can be performed. This involves preparing a series of buffers across a relevant pH range (e.g., pH 2 to 10). An excess of the compound is added to each buffer, and the samples are equilibrated (e.g., by shaking for 24-48 hours). After equilibration, the undissolved solid is removed by centrifugation or filtration, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method like HPLC.[1][6]
Q4: What are the most common strategies to improve the aqueous solubility of a carboxylic acid-containing compound like this?
A4: Several effective strategies can be employed:
-
pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the carboxylic acid and form a more soluble salt.[1]
-
Salt Formation: Preparing a stable salt of the carboxylic acid with a suitable counterion.[7][8]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) to increase solubility.[9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous form within a polymer matrix to enhance its apparent solubility and dissolution rate.[2][11]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution velocity.[3][12][13]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) for oral administration.[14][15]
Experimental Protocols
Below are detailed methodologies for key experiments to assess and improve the solubility of this compound.
Protocol 1: Determination of pH-Dependent Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound at various pH values.
Materials:
-
This compound
-
Phosphate buffered saline (PBS) and a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector for quantification.
Procedure:
-
Prepare a series of buffers at different pH values (e.g., 2, 4, 5, 6, 7, 7.4, 8, 9, 10).
-
Add an excess amount of this compound to 1 mL of each buffer in a microcentrifuge tube. Ensure there is visible solid material in each tube.
-
Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure equilibrium solubility is reached.
-
After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Plot the measured solubility (in µg/mL or mM) against the pH of the buffer.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-methyl-2-pyrrolidone (NMP).
-
Deionized water
-
Vials with screw caps
-
Vortex mixer
-
Analytical balance
-
HPLC system
Procedure:
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of co-solvent in water).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Vortex the samples vigorously for 2 minutes.
-
Equilibrate the samples at a constant temperature for 24 hours.
-
After equilibration, visually inspect for undissolved solid and then centrifuge or filter the samples.
-
Quantify the concentration of the dissolved compound in the clear supernatant using HPLC.
-
Plot the solubility as a function of the co-solvent concentration.
Visualizations
Decision-Making Workflow for Solubility Enhancement
Caption: A decision tree for selecting a suitable solubility enhancement strategy.
Signaling Pathway Context (Hypothetical)
Since this compound is a ligand for PROTACs targeting EZH2, its effective delivery is crucial for modulating the EZH2 pathway.
Caption: Mechanism of action for an EZH2-targeting PROTAC.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. scispace.com [scispace.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ijpsr.com [ijpsr.com]
- 13. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. Data-driven development of an oral lipid-based nanoparticle formulation of a hydrophobic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. routledge.com [routledge.com]
Technical Support Center: Optimizing Linker Length for Tazemetostat EZH2 PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of linker length for Tazemetostat-based EZH2 PROTACs. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a Tazemetostat-based EZH2 PROTAC?
A1: There is no single "optimal" linker length; it is highly dependent on the specific E3 ligase being recruited and the cellular context.[1][2] The linker's role is to facilitate the formation of a stable and productive ternary complex between EZH2, the PROTAC, and the E3 ligase.[3] If the linker is too short, it can cause steric hindrance, preventing the complex from forming. Conversely, a linker that is too long may lead to unproductive binding and reduced degradation efficiency.[4][5] Empirical testing of a library of PROTACs with varying linker lengths is crucial to identify the most effective one for your system.[2][6]
Q2: My Tazemetostat EZH2 PROTAC shows good binding to EZH2 and the E3 ligase in binary assays, but I don't observe any EZH2 degradation. What could be the problem?
A2: This is a common issue that often points to problems with ternary complex formation or cellular permeability.[7] Here are a few possibilities:
-
Inefficient Ternary Complex Formation: Even with good binary affinities, the linker may not be positioning EZH2 and the E3 ligase correctly for ubiquitination. The geometry of the ternary complex is critical.[3]
-
Poor Cell Permeability: PROTACs are large molecules and may struggle to cross the cell membrane to reach their intracellular target.[6][8]
-
Low E3 Ligase Expression: The chosen E3 ligase may not be sufficiently expressed in your cell line of interest.[9]
-
PROTAC Efflux: The PROTAC could be actively transported out of the cell by efflux pumps.[10]
Q3: I am observing a "hook effect" with my EZH2 PROTAC, where degradation decreases at higher concentrations. How can I address this?
A3: The hook effect is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (EZH2-PROTAC or PROTAC-E3 ligase) instead of the desired ternary complex.[11][12] To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[13] The peak of the bell-shaped curve will indicate the most effective concentration.[14]
Troubleshooting Guides
Problem 1: No or Low EZH2 Degradation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units).[2][6] |
| Poor Cell Permeability | 1. Perform a cellular target engagement assay (e.g., CETSA or NanoBRET) to confirm intracellular target binding.[7] 2. Modify the linker to improve physicochemical properties, such as increasing hydrophilicity with PEG units.[15] |
| Inefficient Ternary Complex Formation | 1. Conduct a ternary complex formation assay (e.g., Fluorescence Polarization, TR-FRET, or AlphaLISA).[16][17] 2. Experiment with different linker compositions (e.g., more rigid or flexible linkers) to facilitate a more stable complex.[15] |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell model using Western blot or qPCR.[9] |
Problem 2: Significant "Hook Effect" Observed
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | Perform a comprehensive dose-response curve with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal degradation concentration.[13] |
| High Binary Complex Formation | Redesign the linker to promote positive cooperativity in the ternary complex, making its formation more favorable than the binary complexes. This can sometimes be achieved with more rigid linkers.[15] |
Quantitative Data Summary
The following tables summarize the impact of linker modifications on the degradation of EZH2 from published studies.
Table 1: Impact of Linker Length on EZH2 Degradation by VHL-Recruiting PROTACs [18]
| PROTAC | Linker Composition | Linker Length (methylene units) | DC50 (μM) in EOL-1 cells | Dmax (%) in EOL-1 cells |
| Compound 5 | Alkyl | 7 | > 1 | ~50 |
| Compound 6 | Alkyl | 8 | > 1 | ~75 |
| Compound 7 | Alkyl | 9 | ~0.1 | >95 |
| Compound 8 (MS8847) | Alkyl | 10 | < 0.1 | >95 |
Table 2: Comparison of EZH2 Degradation by a Tazemetostat-Based PROTAC Recruiting Different E3 Ligases [7]
| PROTAC | E3 Ligase Recruited | Linker Type | DC50 (μM) in SU-DHL-6 cells | Dmax (%) in SU-DHL-6 cells |
| E-3P-MDM2 | MDM2 | PEG | 3.39 | >90 |
| VHL-based PROTAC | VHL | PEG | >10 | <50 |
| CRBN-based PROTAC | CRBN | PEG | >10 | <50 |
Experimental Protocols
Protocol 1: Western Blot for EZH2 Degradation
This protocol outlines the steps to quantify EZH2 protein levels following treatment with a Tazemetostat-based PROTAC.
Materials:
-
Cell culture reagents
-
Tazemetostat EZH2 PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against EZH2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[19][20][21]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This biophysical assay measures the formation of the EZH2-PROTAC-E3 ligase ternary complex in vitro.[17]
Materials:
-
Fluorescently labeled ligand for either EZH2 or the E3 ligase
-
Purified recombinant EZH2 protein
-
Purified recombinant E3 ligase (e.g., VHL or CRBN complex)
-
Tazemetostat EZH2 PROTAC
-
Assay buffer
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled ligand and the protein it binds to (e.g., fluorescently labeled EZH2 ligand and EZH2 protein).
-
PROTAC Titration: Add a serial dilution of the PROTAC to the wells.
-
E3 Ligase Addition: Add a fixed concentration of the E3 ligase to all wells.
-
Incubation: Incubate the plate at room temperature to allow the components to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: An increase in fluorescence polarization upon the addition of both the PROTAC and the third component (the other protein) indicates the formation of the ternary complex.
Visualizations
Caption: EZH2 signaling pathway and the mechanism of action for a Tazemetostat-based PROTAC.
Caption: Troubleshooting workflow for low or no EZH2 degradation.
References
- 1. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]
- 20. cdn.origene.com [cdn.origene.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
how to avoid the hook effect with Tazemetostat PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Tazemetostat-based Proteolysis Targeting Chimeras (PROTACs), with a specific focus on mitigating the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of Tazemetostat PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein, EZH2.[1][2][3] This results in a characteristic bell-shaped dose-response curve, which can complicate the determination of key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[3]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[3][4] A Tazemetostat PROTAC functions by forming a productive ternary complex between the EZH2 protein (the target), the PROTAC itself, and an E3 ligase (e.g., Cereblon or VHL).[5][6] However, at excessive concentrations, the PROTAC can saturate both EZH2 and the E3 ligase independently, leading to the formation of EZH2-PROTAC and E3 ligase-PROTAC binary complexes.[1][6] These binary complexes are unable to induce the ubiquitination and subsequent proteasomal degradation of EZH2, thus reducing the overall degradation efficiency.[1]
Q3: My Tazemetostat PROTAC isn't causing any EZH2 degradation. What are the potential reasons?
A3: A lack of degradation at all tested concentrations could be due to several factors:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[2]
-
Low E3 Ligase Expression: The recruited E3 ligase (e.g., CRBN, VHL) must be sufficiently expressed in the experimental cell line.[1]
-
Inefficient Ternary Complex Formation: The linker connecting the Tazemetostat warhead and the E3 ligase ligand is crucial for the proper formation of a stable and productive ternary complex.[7]
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.[2]
-
Incorrect Experimental Window: The chosen incubation time might be too short or too long to observe optimal degradation.[3]
Q4: How can I confirm that the observed degradation of EZH2 is proteasome-dependent?
A4: To verify that the degradation of EZH2 is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132 or bortezomib).[1][8] If the degradation of EZH2 is rescued or blocked in the presence of the proteasome inhibitor, it confirms that the mechanism is indeed proteasome-dependent.[1]
Troubleshooting Guides
Problem 1: A Bell-Shaped Dose-Response Curve (The Hook Effect) is Observed
Likely Cause: You are observing the hook effect due to the formation of non-productive binary complexes at high concentrations of your Tazemetostat PROTAC.[1][3]
Troubleshooting Steps & Solutions:
-
Optimize PROTAC Concentration: Conduct a detailed dose-response experiment with a wide range of concentrations (e.g., from picomolar to high micromolar) to clearly define the bell-shaped curve.[2][3] This will help identify the optimal concentration range that achieves maximal EZH2 degradation (Dmax) before the hook effect becomes prominent.[1]
-
Focus on the Left Side of the Curve: For subsequent experiments, use concentrations of the Tazemetostat PROTAC that fall on the left side of the bell-shaped curve, at or near the Dmax.
-
Biophysical Assays: Employ biophysical techniques like co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to study the formation of the ternary complex (EZH2-PROTAC-E3 ligase) versus the binary complexes.[2][9] This can provide insights into the binding affinities and cooperativity of your PROTAC.[10]
-
Linker Optimization: If the hook effect is severe, it might indicate suboptimal linker design. Systematically varying the linker length and composition can improve the stability and formation of the productive ternary complex.[7][11]
Problem 2: No EZH2 Degradation at Any Concentration
Likely Cause: This could be due to a variety of factors, including poor cell permeability, low E3 ligase expression, or inefficient ternary complex formation.[2][7]
Troubleshooting Steps & Solutions:
-
Verify E3 Ligase Expression: Confirm that the E3 ligase recruited by your Tazemetostat PROTAC (e.g., CRBN or VHL) is expressed in your cell line using Western Blotting or qPCR.[1]
-
Assess Cell Permeability: If possible, use analytical methods to determine the intracellular concentration of your PROTAC. Modifications to the PROTAC structure, such as altering the linker, can sometimes improve cell permeability.[2]
-
Confirm Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET to confirm that the Tazemetostat portion of your PROTAC is binding to EZH2 within the cells.[2]
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In Vitro Ubiquitination Assay: To determine if the ternary complex is productive, perform an in vitro ubiquitination assay. This can confirm if EZH2 is ubiquitinated in the presence of the PROTAC, E3 ligase, and other necessary components of the ubiquitination machinery.[2]
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Time-Course Experiment: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment at a fixed, optimal concentration of your PROTAC to identify the ideal incubation time for maximal degradation.[3]
Data Presentation
Table 1: Representative Dose-Response Data for a Tazemetostat PROTAC Exhibiting the Hook Effect
| Tazemetostat PROTAC Concentration | Normalized EZH2 Protein Level (%) |
| Vehicle Control (DMSO) | 100 |
| 1 nM | 85 |
| 10 nM | 40 |
| 100 nM | 15 (Dmax) |
| 1 µM | 35 |
| 10 µM | 70 |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.
Experimental Protocols
Protocol 1: Dose-Response Analysis of EZH2 Degradation by Western Blot
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Cell Seeding: Plate cancer cells known to express EZH2 (e.g., WSU-DLCL-2) in 12-well plates and allow them to adhere overnight.[5]
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Compound Preparation: Prepare a serial dilution of the Tazemetostat PROTAC in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[1]
-
Treatment: Treat the cells with the varying concentrations of the Tazemetostat PROTAC for a predetermined time, typically 18-24 hours.[1] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against EZH2 overnight at 4°C.
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Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Quantify the band intensities for EZH2 and the loading control.
-
Normalize the EZH2 band intensity to the loading control.
-
Plot the normalized EZH2 levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.[12]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
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Cell Treatment: Treat cells with the Tazemetostat PROTAC at a concentration expected to promote ternary complex formation (typically around the Dmax). To stabilize the complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.[3]
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against EZH2 or the recruited E3 ligase (or an epitope tag if available) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-antigen complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western Blotting on the eluate, probing for the other two components of the ternary complex. For example, if you immunoprecipitated EZH2, blot for the E3 ligase. An increased association in the presence of the PROTAC indicates ternary complex formation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
stability issues with Tazemetostat de(methyl morpholine)-COOH in solution
Welcome to the technical support center for Tazemetostat de(methyl morpholine)-COOH. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is a metabolite of Tazemetostat, a selective inhibitor of the EZH2 methyltransferase. In research, it is primarily used as a ligand for the PROTAC (Proteolysis Targeting Chimera) target protein EZH2 to synthesize EZH2 degraders. These degraders have shown potent inhibition of cell viability in various lymphoma subtypes, such as diffuse large B-cell lymphoma (DLBCL).[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. Based on vendor recommendations, the following conditions should be observed:
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from product data sheets.[1][2] |
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] A high concentration of up to 220 mg/mL (425.02 mM) can be achieved, though ultrasonic assistance may be necessary.[1]
Q4: Are there any known stability issues with this compound in solution?
A4: While specific public data on the comprehensive stability of this compound in various experimental solutions is limited, potential instabilities can be inferred from its chemical structure. The carboxylic acid and the morpholine (B109124) ring are moieties that can be susceptible to degradation under certain conditions. It is advisable to prepare fresh solutions for experiments and avoid prolonged storage in aqueous buffers, especially at non-neutral pH.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the handling and use of this compound solutions.
Issue 1: Precipitation of the Compound in Aqueous Solution
Symptoms:
-
Cloudiness or visible particles in the solution after dilution from a DMSO stock.
-
Inconsistent results in cell-based assays.
Possible Causes:
-
Low Aqueous Solubility: The compound may have limited solubility in aqueous buffers, especially at higher concentrations.
-
pH Effects: The solubility of compounds with a carboxylic acid group can be highly pH-dependent.
-
Buffer Incompatibility: Components of the buffer system may interact with the compound, leading to precipitation.
Troubleshooting Steps:
References
Technical Support Center: Overcoming Off-Target Effects of Tazemetostat-Based Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tazemetostat-based degraders. The focus is on identifying and mitigating off-target effects to ensure the specificity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects with Tazemetostat-based degraders?
Off-target effects with Tazemetostat-based PROTACs (Proteolysis Targeting Chimeras) can arise from several factors:
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Tazemetostat Warhead: The Tazemetostat component may have inherent off-target binding affinities to proteins other than its primary target, EZH2.
-
E3 Ligase Ligand: The ligand used to recruit the E3 ligase (e.g., for VHL or CRBN) can have its own off-target interactions.
-
Ternary Complex Formation: The formation of a stable ternary complex (Target-Degrader-E3 Ligase) is crucial for degradation. Off-target proteins might form unproductive binary complexes or even stable ternary complexes, leading to their degradation.[1]
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Collateral Degradation: Since EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), targeting EZH2 for degradation may lead to the simultaneous degradation of other complex members like EED and SUZ12. This is a known phenomenon with degraders targeting components of protein complexes.
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Cellular Context: The expression levels of the target protein, off-target proteins, and the recruited E3 ligase can vary between different cell lines and tissues, influencing the selectivity of the degrader.[2]
Q2: My Tazemetostat-based degrader shows low degradation efficiency for EZH2. What could be the issue?
Low degradation efficiency is a common challenge in PROTAC development. Here are some potential causes and troubleshooting steps:
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Inefficient Ternary Complex Formation: The linker connecting Tazemetostat to the E3 ligase ligand is critical for the geometry and stability of the ternary complex. An improperly designed linker can lead to steric hindrance.
-
Solution: Synthesize and test a library of degraders with varying linker lengths and compositions to optimize ternary complex formation.
-
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.
-
Solution: Assess cell permeability using assays like the Caco-2 permeability assay. Modify the degrader's physicochemical properties to improve uptake.[3]
-
-
"Hook Effect": At very high concentrations, the degrader can form more binary complexes (Degrader-Target or Degrader-E3 Ligase) than the productive ternary complex, leading to reduced degradation.
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range and observe if a bell-shaped curve, characteristic of the hook effect, is present.[1]
-
-
Low E3 Ligase Expression: The chosen E3 ligase may not be sufficiently expressed in your cell model.
-
Solution: Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) via Western blot or qPCR in your target cells. Consider using a degrader that recruits a different, more highly expressed E3 ligase.
-
Q3: How can I differentiate between on-target EZH2 degradation and off-target effects in my cellular phenotype?
It is crucial to deconvolute the effects of EZH2 degradation from potential off-target activities.
-
Use of Control Compounds:
-
Inactive Epimer: Synthesize a stereoisomer of your degrader that does not bind to the E3 ligase but retains the Tazemetostat warhead. This control will help identify off-target effects of the warhead itself.
-
Tazemetostat Alone: Compare the phenotype induced by the degrader to that of Tazemetostat as an inhibitor. This helps distinguish between effects due to EZH2 inhibition versus its degradation.
-
-
Rescue Experiments: After treatment with the degrader, re-express an EZH2 mutant that is resistant to degradation but retains its function to see if the phenotype is reversed.
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Global Proteomics: Use mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with your compound. This provides a comprehensive view of on- and off-target degradation.[2][3]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Toxicity
Problem: You observe significant cell death or an unexpected phenotype that may not be solely attributable to EZH2 degradation.
Workflow:
Caption: Troubleshooting workflow for unexpected cellular toxicity.
Guide 2: Confirming On-Target Engagement and Specificity
Problem: You need to confirm that your Tazemetostat-based degrader is engaging with EZH2 in cells and to assess its selectivity.
Experimental Workflow:
Caption: Experimental workflow for confirming on-target engagement and specificity.
Quantitative Data Summary
Table 1: Comparison of Tazemetostat Inhibitor vs. Representative EZH2 Degrader
| Parameter | Tazemetostat (Inhibitor) | Tazemetostat-Based Degrader (Representative Data) | Reference |
| Primary Target | EZH2 | EZH2 | [4] |
| Mechanism of Action | Inhibition of methyltransferase activity | Proteasomal degradation of EZH2 | [5] |
| IC50 (Cell Proliferation) | Varies by cell line (e.g., µM range in some solid tumors) | Potentially lower IC50 due to catalytic nature (e.g., nM to low µM range) | [5] |
| Known Off-Targets | Potential for off-target kinase inhibition | EZH1, other methyltransferases, collateral degradation of PRC2 complex members (EED, SUZ12) | [6][7] |
| Common Adverse Events (Clinical - for Tazemetostat) | Fatigue, nausea, decreased appetite, pain | Preclinical; potential for on-target and off-target toxicity | [8] |
Table 2: Key Parameters for Assessing Degrader Performance
| Parameter | Description | Typical Values/Observations |
| DC50 | Concentration of degrader required to degrade 50% of the target protein. | nM to low µM range for potent degraders. |
| Dmax | Maximum percentage of target protein degradation achieved. | Ideally >80-90%. |
| Hook Effect | Decrease in degradation at high degrader concentrations. | Observed as a bell-shaped dose-response curve. |
| Selectivity Score | Ratio of DC50 for off-targets versus the primary target. | Higher scores indicate greater selectivity. |
Detailed Experimental Protocols
Protocol 1: Global Proteomics Analysis of Off-Target Degradation
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.
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Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the Tazemetostat-based degrader at various concentrations (including a vehicle control, e.g., DMSO). It is advisable to include a concentration near the DC50 and one higher concentration.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for protein degradation.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin overnight.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's protocol.[4]
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the combined, labeled peptide sample by LC-MS/MS. The mass spectrometer will identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.[4]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant).
-
Identify proteins that show a statistically significant and dose-dependent decrease in abundance in the degrader-treated samples compared to the vehicle control. These are your potential off-targets.
-
-
Validation:
-
Validate the degradation of high-priority potential off-targets using an orthogonal method, such as Western blotting, with validated antibodies.[4]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that the degrader binds to its intended target, EZH2, within intact cells.[9]
-
Cell Treatment:
-
Treat intact cells in suspension or adherent plates with the Tazemetostat-based degrader or vehicle control for a sufficient time to allow for compound uptake (e.g., 1 hour at 37°C).
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. This will denature and precipitate unbound proteins.
-
Include an unheated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble EZH2 at each temperature point by Western blotting. Ligand-bound EZH2 will be more thermally stable and will remain in the supernatant at higher temperatures compared to the vehicle-treated control.[9]
-
Protocol 3: NanoBRET™ Target Engagement Assay
This is a live-cell assay to quantitatively measure the binding of the degrader to EZH2.
-
Cell Line Preparation:
-
Use a cell line that expresses EZH2 fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to EZH2.
-
-
Assay Setup:
-
Plate the engineered cells in a suitable microplate.
-
Add the fluorescent tracer to the cells.
-
Add serial dilutions of the Tazemetostat-based degrader.
-
-
Measurement:
-
Measure the bioluminescence resonance energy transfer (BRET) signal. The degrader will compete with the tracer for binding to EZH2, leading to a dose-dependent decrease in the BRET signal.
-
-
Data Analysis:
-
Calculate the IC50 value from the dose-response curve, which represents the concentration of the degrader required to displace 50% of the tracer. This provides a quantitative measure of target engagement in live cells.
-
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for a Tazemetostat-based degrader.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Stability of Tazemetostat-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) that utilize Tazemetostat (B611178) as a warhead for targeting the EZH2 protein. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the in vivo stability of Tazemetostat-based PROTACs?
A1: The in vivo stability of Tazemetostat-based PROTACs is a multifactorial issue influenced by several key aspects of their design. These include the chemical nature of the linker connecting the Tazemetostat warhead to the E3 ligase ligand, the choice of the E3 ligase itself (e.g., VHL or CRBN), and the overall physicochemical properties of the PROTAC molecule, such as its molecular weight, polarity, and solubility.[1][2]
Q2: How does the linker composition affect the in vivo stability of these PROTACs?
A2: The linker is a critical determinant of a PROTAC's pharmacokinetic profile. Its length, rigidity, and chemical composition can significantly impact metabolic stability.[3] For instance, linkers containing metabolically labile functional groups like esters or amides may be susceptible to hydrolysis by plasma esterases or other metabolic enzymes.[4] The use of more rigid or cyclic linkers can sometimes improve metabolic stability by reducing the molecule's flexibility and shielding it from enzymatic degradation.
Q3: Which E3 ligase, VHL or CRBN, generally leads to more stable Tazemetostat-based PROTACs in vivo?
A3: The choice between VHL and CRBN E3 ligase ligands can influence the in vivo stability of a PROTAC, but there is no universal rule as to which is superior. The stability is highly dependent on the overall molecular context of the PROTAC, including the specific warhead and linker used.[5][6] Different E3 ligases can lead to distinct ternary complex conformations, which may affect the PROTAC's susceptibility to metabolism.[5] Therefore, it is often necessary to empirically test both VHL and CRBN-based degraders to identify the optimal choice for a given target.
Q4: What are the common metabolic pathways for Tazemetostat, and how might they affect its PROTAC derivatives?
A4: Tazemetostat is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) enzyme system to inactive metabolites.[7][8] It is plausible that PROTACs derived from Tazemetostat could also be substrates for CYP3A enzymes. Metabolic instability can arise if the Tazemetostat scaffold or the linker is modified by these enzymes. Understanding the metabolic fate of Tazemetostat is crucial for designing more stable PROTACs.
Q5: What is the "hook effect" and how can it impact the in vivo assessment of my PROTAC?
A5: The "hook effect" is a phenomenon where, at high concentrations, a PROTAC can form non-productive binary complexes with either the target protein (EZH2) or the E3 ligase, rather than the productive ternary complex required for degradation.[2] This can lead to a decrease in degradation efficiency at higher doses. It is important to perform dose-response studies to identify the optimal concentration range for in vivo efficacy and to avoid misinterpreting a lack of efficacy at high doses as poor stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vivo exposure despite good in vitro potency | Poor Metabolic Stability: The PROTAC is rapidly cleared by metabolic enzymes in the liver or other tissues.[3] | - Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic hotspots. - Modify the PROTAC structure at the sites of metabolism (e.g., by introducing fluorine or deuterium). - Optimize the linker to be more resistant to metabolic degradation. |
| Poor Permeability: The PROTAC has difficulty crossing biological membranes, leading to low absorption and tissue distribution.[2] | - Assess permeability using in vitro models like Caco-2 assays. - Optimize the physicochemical properties of the PROTAC, such as lipophilicity and polar surface area, to improve permeability. | |
| Plasma Instability: The PROTAC is rapidly degraded by enzymes present in the blood.[4] | - Perform a plasma stability assay to determine the half-life of the PROTAC in plasma from the relevant species. - If instability is observed, modify the linker or other susceptible parts of the molecule to resist enzymatic cleavage. | |
| High variability in in vivo efficacy | Formulation Issues: The PROTAC has poor solubility, leading to inconsistent absorption. | - Develop a more robust formulation to improve solubility and ensure consistent delivery. - Consider alternative routes of administration. |
| "Hook Effect": The administered dose is too high, leading to the formation of non-productive binary complexes.[2] | - Conduct a dose-response study to determine the optimal therapeutic window for the PROTAC. | |
| Observed toxicity in animal models | Off-Target Effects: The PROTAC may be degrading other proteins besides EZH2. | - Perform proteomics studies to identify any off-target proteins that are being degraded. - Modify the PROTAC design to improve its selectivity for EZH2. |
| Metabolite-Induced Toxicity: A metabolite of the PROTAC may be causing the observed toxicity. | - Identify the major metabolites of the PROTAC and assess their toxicity. - Redesign the PROTAC to avoid the formation of toxic metabolites. |
Quantitative Data on Tazemetostat and EZH2 PROTACs
The following tables summarize key pharmacokinetic parameters for Tazemetostat and available data for an exemplary EZH2 PROTAC. Direct comparative in vivo stability data for a series of Tazemetostat-based PROTACs with systematic modifications is limited in the public domain.
Table 1: Pharmacokinetic Parameters of Tazemetostat in Humans
| Parameter | Value | Reference(s) |
| Time to Maximum Concentration (Tmax) | 1-2 hours | [8][9] |
| Half-life (t½) | ~3.1 hours | [9] |
| Apparent Clearance (CL/F) | 117-274 L/h | [9] |
| Metabolism | Primarily via CYP3A4 | [7][8] |
Table 2: Preclinical Pharmacokinetic Parameters of an Exemplary EZH2 PROTAC (MS8847)
| Compound | E3 Ligase | Linker Type | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference(s) |
| MS8847 | VHL | PEG-based | Mouse | 10 mg/kg, IV | - | - | - | - | [10][11] |
| MS8847 | VHL | PEG-based | Mouse | 50 mg/kg, PO | 134 | 2 | 651 | 2.9 | [10][11] |
Note: The in vivo pharmacokinetic profile of PROTACs is highly specific to the individual molecule's structure. The data for MS8847 is provided as an example of an EZH2 PROTAC and is not directly derived from Tazemetostat, but illustrates the type of data that should be generated.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a Tazemetostat-based PROTAC in plasma.
Materials:
-
Test PROTAC
-
Control compound with known plasma instability (e.g., a compound with a labile ester bond)
-
Plasma from the desired species (e.g., mouse, rat, human)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC and control compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in PBS to the desired starting concentration.
-
In a 96-well plate, add the diluted compound to pre-warmed plasma.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.[4]
-
Immediately quench the reaction by adding the aliquot to a tube or well containing cold ACN with an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the percentage of PROTAC remaining at each time point relative to the 0-minute sample to determine the half-life.
Protocol 2: In Vitro Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a Tazemetostat-based PROTAC in the presence of liver microsomes.
Materials:
-
Test PROTAC
-
Control compound with known metabolic instability
-
Liver microsomes from the desired species
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Acetonitrile (ACN) containing an internal standard
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test PROTAC and control compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the PROTAC solution, and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizations
Caption: Mechanism of action of a Tazemetostat-based PROTAC.
Caption: Troubleshooting workflow for improving PROTAC in vivo stability.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Item - In vivo pharmacokinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Selection for Tazemetostat PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cell lines for experiments involving Tazemetostat-based Proteolysis Targeting Chimeras (PROTACs). It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are sensitive to Tazemetostat and suitable for initial PROTAC screening?
A1: Cell lines with activating mutations in the EZH2 gene are generally more sensitive to Tazemetostat. Lymphoma cell lines harboring the Y641N mutation are particularly sensitive and serve as excellent models for initial screening of Tazemetostat-based PROTACs. Additionally, some solid tumors with alterations in SWI/SNF complex components, such as SMARCB1 or SMARCA4, can also exhibit sensitivity.[1][2][3][4][5]
Q2: Are there any Tazemetostat-resistant cell lines that can be used as negative controls?
A2: Yes, many cell lines with wild-type EZH2 show significantly lower sensitivity to Tazemetostat and can be used as negative controls. While they may still exhibit a cytostatic response at higher concentrations, they are useful for demonstrating the specificity of your PROTAC for EZH2-mutant or dependent cells.[1][2] Some cell lines can also acquire resistance to Tazemetostat through secondary mutations in EZH2.[6]
Q3: What are some examples of Tazemetostat-based or EZH2-targeting PROTACs and the cell lines they have been tested in?
A3: Several EZH2-targeting PROTACs have been developed. For instance, a PROTAC named E7, which is based on a Tazemetostat scaffold, has been shown to degrade EZH2 and other PRC2 components in various cancer cell lines, including WSU-DLCL-2, A549, NCI-H1299, and Pfeiffer.[7][8] Another novel PROTAC, MS8847, has demonstrated potent EZH2 degradation in MLL-rearranged acute myeloid leukemia (AML) cells like MV4;11 and RS4;11, as well as in triple-negative breast cancer (TNBC) cell lines.[9]
Cell Line Sensitivity to Tazemetostat
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Tazemetostat in various lymphoma and solid tumor cell lines, categorized by their EZH2 mutation status. This data can guide the selection of appropriate sensitive and resistant cell lines for your experiments.
Table 1: Proliferation IC50 Values of Tazemetostat in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines [1][10]
| Cell Line | EZH2 Mutation Status | Proliferation IC50 (µM) |
| Mutant | ||
| KARPAS-422 | Y641N | <0.01 |
| SU-DHL-6 | Y641N | <0.01 |
| DB | Y641N | <0.01 |
| WSU-DLCL2 | Y641F | <0.01 |
| SU-DHL-10 | Y641F | <0.01 |
| Pfeiffer | Y641F | <0.01 |
| SU-DHL-4 | Y641S | <0.01 |
| Wild-Type | ||
| OCI-LY19 | WT | 1.5 |
| SU-DHL-5 | WT | 2.5 |
| Toledo | WT | 3.0 |
| Farage | WT | 4.5 |
| HT | WT | 7.6 |
Table 2: H3K27me3 Methylation IC50 Values of Tazemetostat in DLBCL Cell Lines [10]
| Cell Line | EZH2 Mutation Status | H3K27me3 IC50 (nM) |
| Mutant | ||
| KARPAS-422 | Y641N | 4 |
| SU-DHL-6 | Y641N | 2 |
| Wild-Type | ||
| OCI-LY19 | WT | 90 |
| Toledo | WT | 20 |
Table 3: Proliferation IC50 Values of an EZH2-Targeting PROTAC (U3i) in Triple-Negative Breast Cancer Cell Lines [11]
| Cell Line | EZH2 Status | Proliferation IC50 (µM) |
| MDA-MB-231 | WT | 0.57 |
| MDA-MB-468 | WT | 0.38 |
Signaling Pathways and Experimental Workflows
Tazemetostat and PROTAC Mechanism of Action
Tazemetostat is a small molecule inhibitor that competitively binds to the S-adenosylmethionine (SAM) binding site of EZH2, preventing the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3). A Tazemetostat-based PROTAC incorporates this EZH2-binding moiety, a linker, and an E3 ligase-recruiting ligand. This heterobifunctional molecule brings EZH2 into proximity with an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of EZH2.
Caption: Mechanism of Tazemetostat inhibition and PROTAC-mediated degradation of EZH2.
General Experimental Workflow for Tazemetostat PROTAC Evaluation
A typical workflow for evaluating a novel Tazemetostat-based PROTAC involves a series of in vitro assays to confirm target engagement, degradation, and downstream biological effects.
Caption: A general workflow for the in vitro evaluation of a Tazemetostat-based PROTAC.
Troubleshooting Guide
Q4: My Tazemetostat PROTAC is not degrading EZH2. What are some potential reasons and solutions?
A4: Failure to observe EZH2 degradation can stem from several factors. Here is a troubleshooting guide to address common issues:
| Potential Problem | Possible Cause | Suggested Solution |
| No Degradation | Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties. |
| Inefficient ternary complex formation. | Redesign the PROTAC with a different linker length or geometry. | |
| Low expression of the recruited E3 ligase in the chosen cell line. | Confirm E3 ligase expression levels by Western blot or qPCR. Select a cell line with higher expression or switch to a PROTAC that recruits a different E3 ligase. | |
| PROTAC instability in culture medium. | Assess PROTAC stability over time using analytical methods like LC-MS. | |
| "Hook Effect" | High PROTAC concentrations leading to binary complex formation instead of the productive ternary complex. | Perform a wide dose-response curve to identify the optimal concentration for degradation. Test lower concentrations (nanomolar range). |
| Inconsistent Results | Cell passage number and confluency affecting cellular response. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. |
| Issues with Western blot protocol. | Optimize antibody concentrations, blocking conditions, and transfer efficiency. Ensure complete cell lysis to extract nuclear proteins effectively. |
Detailed Experimental Protocols
Protocol 1: Western Blot for EZH2 Degradation and H3K27me3 Reduction
This protocol is designed to assess the degradation of EZH2 and the subsequent reduction in H3K27me3 levels following treatment with a Tazemetostat PROTAC.[12][13]
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels (10% for EZH2, 15% for histones)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Total Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the Tazemetostat PROTAC at various concentrations and time points.
-
For total protein, lyse cells in RIPA buffer. For histone analysis, perform nuclear extraction.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize EZH2 band intensity to β-actin.
-
Normalize H3K27me3 band intensity to Total Histone H3.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[14][15][16][17][18]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in opaque-walled 96-well plates.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of the Tazemetostat PROTAC. Include a vehicle control (e.g., DMSO).
-
-
Assay:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 3: Histone Methylation ELISA
This protocol provides a quantitative measurement of global H3K27me3 levels.[19][20][21]
Materials:
-
Histone extraction buffers
-
ELISA plate pre-coated with an antibody specific for Histone H3
-
Primary antibody for H3K27me3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Histone Extraction:
-
Extract histones from treated and control cells.
-
Quantify the concentration of extracted histones.
-
-
ELISA:
-
Add equal amounts of histone extracts to the wells of the ELISA plate.
-
Incubate to allow histone binding.
-
Wash the wells.
-
Add the primary antibody for H3K27me3 and incubate.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells.
-
Add TMB substrate and incubate to allow color development.
-
Add stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of H3K27me3 relative to the control.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Somatic mutations at EZH2 Y641 act dominantly through a mechanism of selectively altered PRC2 catalytic activity, to increase H3K27 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tazemetostat for tumors harboring SMARCB1/SMARCA4 or EZH2 alterations: results from NCI-COG pediatric MATCH APEC1621C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of secondary mutations in wild-type and mutant EZH2 alleles cooperates to confer resistance to EZH2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of precision targeting EZH2 degraders for triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. OUH - Protocols [ous-research.no]
- 17. scribd.com [scribd.com]
- 18. promega.com [promega.com]
- 19. Histone Modification Protocol | EpigenTek [epigentek.com]
- 20. raybiotech.com [raybiotech.com]
- 21. epigentek.com [epigentek.com]
Validation & Comparative
Validating EZH2 Degradation by Tazemetostat PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tazemetostat and Tazemetostat-based Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of Enhancer of Zeste Homolog 2 (EZH2). We will delve into the supporting experimental data, provide detailed methodologies for key validation experiments, and visualize the underlying molecular mechanisms and workflows.
Introduction to EZH2, Tazemetostat, and PROTAC Technology
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It plays a critical role in gene silencing by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[4] Dysregulation of EZH2 activity, either through mutation or overexpression, is implicated in the pathogenesis of various cancers, including lymphomas and solid tumors, making it a compelling therapeutic target.[5][6][7]
Tazemetostat (EPZ6438) is a potent and selective small-molecule inhibitor of EZH2's methyltransferase activity.[4][5][8] It competitively binds to the S-adenosylmethionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups and thereby reducing H3K27me3 levels.[7] While effective in certain contexts, the efficacy of EZH2 inhibitors can be limited, as they do not address the non-catalytic functions of the EZH2 protein.[8][9][10]
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of a target protein.[11][12] A PROTAC consists of a ligand that binds to the protein of interest (in this case, Tazemetostat for EZH2), a linker, and a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL).[11][12] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[11][12] This approach eliminates the entire protein, abrogating both its catalytic and non-catalytic functions.
Signaling Pathways and Mechanisms of Action
EZH2 Signaling Pathway
EZH2 is a core component of the PRC2 complex, which also includes SUZ12 and EED. This complex is responsible for methylating H3K27, leading to gene silencing. The activity of EZH2 is implicated in various downstream signaling pathways that control cell cycle progression, apoptosis, and differentiation.[1][2][13]
Mechanism of Tazemetostat Inhibition
Tazemetostat acts as a competitive inhibitor of EZH2, blocking its catalytic activity and preventing the methylation of Histone H3.
Tazemetostat PROTAC Mechanism of Action
Tazemetostat-based PROTACs induce the degradation of the EZH2 protein through the ubiquitin-proteasome system.
References
- 1. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to EZH2 Ligands: Profiling Tazemetostat de(methyl morpholine)-COOH-Based PROTACs Against Traditional Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EZH2 ligands, with a special focus on PROTACs derived from Tazemetostat de(methyl morpholine)-COOH versus established EZH2 inhibitors. This analysis is supported by experimental data to delineate the performance and mechanistic differences between these therapeutic modalities.
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and a validated therapeutic target in oncology. While catalytic inhibition of EZH2 has shown clinical promise, the development of Proteolysis Targeting Chimeras (PROTACs) offers an alternative strategy to not only inhibit but eliminate the EZH2 protein. This guide delves into a direct comparison of these approaches.
Overview of Compared EZH2 Ligands
This guide focuses on two main classes of EZH2-targeting compounds:
-
EZH2 Inhibitors: These small molecules competitively bind to the S-adenosylmethionine (SAM) binding pocket of EZH2, preventing the methylation of histone H3 at lysine (B10760008) 27 (H3K27). We will examine Tazemetostat, GSK126, and CPI-1205 as representative examples.
-
EZH2 Degraders (PROTACs): These heterobifunctional molecules induce the degradation of the EZH2 protein. We will specifically look at a PROTAC synthesized using This compound as the EZH2-binding ligand, and compare it with other reported EZH2 degraders like MS1943.
Quantitative Performance Data
The following tables summarize the key performance metrics for the compared EZH2 ligands, including inhibitory concentrations (IC50), degradation concentrations (DC50), and binding affinities (Ki).
EZH2 Inhibitors: Potency and Binding Affinity
| Compound | Type | Target | IC50 | Ki | Cell Line/Assay Conditions |
| Tazemetostat (EPZ-6438) | Inhibitor | EZH2 | 11 nM (peptide assay), 16 nM (nucleosome assay)[1] | 2.5 nM[1] | Human PRC2 complex |
| GSK126 | Inhibitor | EZH2 | 9.9 nM[2][3][4] | 0.5-3 nM[2][5] | EZH2 methyltransferase activity assay |
| CPI-1205 | Inhibitor | EZH2 | - | - | Phase 1 clinical trials initiated for B-cell lymphomas[6] |
EZH2 Degraders: Degradation Efficiency and Inhibitory Activity
| Compound | Type | EZH2 Ligand | DC50 | IC50 (Inhibition) | Cell Line |
| PROTAC from this compound | Degrader | Tazemetostat derivative | Data from specific PROTACs needed | - | Lymphoma cell lines |
| MS1943 | Degrader | Not specified | - | 120 nM[7][8] | TNBC and lymphoma cell lines |
| MS8847 | Degrader | EPZ-6438 | 34.4 ± 10.7 nM[9] | - | EOL-1 cells |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological processes and experimental methodologies are provided below to enhance understanding.
Caption: Mechanism of Action: EZH2 Inhibition vs. Degradation.
Caption: Experimental Workflow for Western Blot Analysis of EZH2 Degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for EZH2 Degradation
This protocol is used to quantify the reduction in EZH2 protein levels following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with varying concentrations of the EZH2 degrader or inhibitor. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or BSA in TBS-T.
-
Incubate the membrane with a primary antibody specific for EZH2 overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the signal with an imaging system and quantify the band intensities to determine the percentage of EZH2 degradation relative to the vehicle control. The DC50 value is calculated as the concentration of the degrader that results in 50% degradation of the target protein.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of EZH2 ligands on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the EZH2 inhibitor or degrader. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This biochemical assay is used to determine the binding affinity of inhibitors to the EZH2 complex.
-
Assay Principle: The assay measures the disruption of the interaction between a biotinylated EZH2 tracer and a terbium-labeled anti-GST antibody bound to a GST-tagged EZH2/PRC2 complex. When an inhibitor binds to EZH2, it displaces the tracer, leading to a decrease in the TR-FRET signal.
-
Reagent Preparation: Prepare a reaction mixture containing the GST-tagged PRC2 complex, the terbium-labeled anti-GST antibody, and the biotinylated EZH2 tracer in assay buffer.
-
Compound Addition: Add serial dilutions of the test compound (e.g., EZH2 inhibitor) to the wells of a microplate.
-
Reaction Incubation: Add the PRC2 complex/antibody/tracer mixture to the wells containing the compound and incubate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (FRET signal).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm/495 nm). Plot the ratio against the inhibitor concentration to generate a binding curve and determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Concluding Remarks
The comparison between EZH2 inhibitors and degraders reveals distinct therapeutic strategies. While inhibitors effectively block the catalytic activity of EZH2, PROTACs, such as those derived from this compound, offer the advantage of eliminating the entire EZH2 protein. This can be particularly beneficial in cancers where EZH2 has non-catalytic oncogenic functions or where resistance to inhibitors may develop. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of epigenetic drug discovery to inform the selection and evaluation of EZH2-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. biofargo.com [biofargo.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tazemetostat PROTAC Linkers for Enhanced EZH2 Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. Tazemetostat, a potent and selective inhibitor of the histone methyltransferase EZH2, has shown clinical efficacy in certain cancers. The development of Tazemetostat-based PROTACs offers a promising strategy to not only inhibit but also degrade the EZH2 protein, potentially leading to a more profound and durable therapeutic effect. A critical component in the design of an effective PROTAC is the linker, which connects the EZH2-binding warhead (Tazemetostat) to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker—its length, composition, and rigidity—plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This guide provides an objective, data-driven comparison of different linkers used in the design of Tazemetostat-based PROTACs, with a focus on their impact on the degradation of the EZH2 protein.
The Crucial Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a passive spacer. It critically influences the formation of a stable and productive ternary complex between the target protein (EZH2), the PROTAC, and the recruited E3 ubiquitin ligase. An optimal linker facilitates the correct orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation by the proteasome. Linker properties can be broadly categorized as follows:
-
Length: The linker must be of an optimal length to bridge the two proteins without inducing steric hindrance. A linker that is too short may prevent the formation of the ternary complex, while one that is too long might lead to unproductive binding modes.
-
Composition: The chemical makeup of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability. Common linker compositions include flexible polyethylene (B3416737) glycol (PEG) chains and more hydrophobic alkyl chains.
-
Rigidity: The flexibility or rigidity of the linker can influence the conformational dynamics of the ternary complex. More rigid linkers may pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.
Quantitative Comparison of Tazemetostat PROTAC Linkers
A study by Tu et al. (2021) provides a direct head-to-head comparison of a series of Tazemetostat-based PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. In this series, the researchers systematically varied the length of the polyethylene glycol (PEG) linker to investigate its impact on EZH2 degradation and the anti-proliferative activity in lymphoma cell lines.
EZH2 Degradation in WSU-DLCL2 Cells
The following table summarizes the degradation of EZH2 in the WSU-DLCL2 diffuse large B-cell lymphoma cell line after 24 hours of treatment with different Tazemetostat-VHL PROTACs. The degradation is presented as the percentage of remaining EZH2 protein compared to a vehicle control.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | EZH2 Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |
| YM181 | PEG | 13 | 15.6 | >95 |
| YM281 | PEG | 16 | 4.7 | >95 |
| Compound 21c | PEG | 19 | 23.4 | >95 |
| Compound 21d | PEG | 22 | 125.1 | ~80 |
Data extracted from Tu Y, et al. J Med Chem. 2021 Jul 22;64(14):10167-10184.
These results clearly indicate that linker length has a significant impact on the potency of EZH2 degradation. The PROTAC YM281 , with a 16-atom PEG linker, demonstrated the highest potency with a DC50 of 4.7 nM. Both shorter (YM181) and longer linkers (21c and 21d) resulted in decreased degradation potency.
Anti-proliferative Activity in Lymphoma Cell Lines
The inhibitory effect of these PROTACs on the proliferation of different lymphoma cell lines was also evaluated. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth.
| PROTAC Compound | WSU-DLCL2 (IC50, nM) | KARPAS-422 (IC50, nM) | Pfeiffer (IC50, nM) |
| Tazemetostat | 8.9 | 15.6 | 4.7 |
| YM181 | 10.2 | 25.1 | 5.3 |
| YM281 | 4.5 | 12.8 | 3.9 |
Data extracted from Tu Y, et al. J Med Chem. 2021 Jul 22;64(14):10167-10184.
Consistent with the degradation data, YM281 exhibited the most potent anti-proliferative activity across all tested cell lines, outperforming the parent inhibitor Tazemetostat in the WSU-DLCL2 and KARPAS-422 lines. This suggests that the enhanced degradation of EZH2 translates to improved cellular efficacy.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in Tazemetostat PROTAC action and evaluation, the following diagrams have been generated.
Caption: Mechanism of Action of a Tazemetostat PROTAC.
Validating On-Target Engagement of Tazemetostat-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of target proteins. Tazemetostat, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, has emerged as a valuable warhead for the design of EZH2-targeting PROTACs. Validating the on-target engagement of these novel therapeutic agents is a critical step in their preclinical and clinical development, ensuring both efficacy and safety. This guide provides a comparative overview of key methodologies for validating the on-target engagement of Tazemetostat-based PROTACs, supported by experimental data and detailed protocols.
Principles of Tazemetostat and EZH2-Targeting PROTACs
Tazemetostat functions by competitively inhibiting the SET domain of EZH2, a core catalytic component of the Polycomb Repressive Complex 2 (PRC2).[1] This inhibition leads to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. Consequently, tumor suppressor genes are reactivated, leading to anti-proliferative effects in various cancers.
A Tazemetostat-based PROTAC incorporates the Tazemetostat molecule as the EZH2-binding warhead, connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This heterobifunctional molecule facilitates the formation of a ternary complex between EZH2 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of EZH2. This degradation mechanism offers a more profound and sustained suppression of EZH2 activity compared to simple inhibition.
Comparative Analysis of On-Target Validation Methodologies
A multi-faceted approach is essential for robustly validating the on-target engagement of Tazemetostat-based PROTACs. The following table summarizes key experimental methods, their principles, and their specific applications in this context.
| Validation Method | Principle | Key Readouts | Application for Tazemetostat PROTACs | Pros | Cons |
| Western Blot | Immunoassay to detect and quantify specific proteins in a sample. | Decrease in EZH2 protein levels. | Primary method to confirm EZH2 degradation. Allows for assessment of dose- and time-dependency. | Simple, widely available, and provides direct evidence of protein loss. | Semi-quantitative, lower throughput, and may not be suitable for precise quantification. |
| Mass Spectrometry (MS)-based Proteomics | Unbiased identification and quantification of thousands of proteins in a cell lysate. | Global proteome changes, selective degradation of EZH2. | Gold standard for assessing selectivity and identifying off-target degradation. | Comprehensive, unbiased, and highly sensitive. | Technically demanding, expensive, and complex data analysis. |
| Ternary Complex Formation Assays (e.g., NanoBRET, FRET, AlphaLISA) | Proximity-based assays that measure the interaction between the target protein (EZH2) and the E3 ligase in the presence of the PROTAC. | Signal indicating the formation of the EZH2-PROTAC-E3 ligase complex. | Confirms the initial and essential step in the PROTAC mechanism of action. | Highly sensitive, can be performed in live cells (NanoBRET), and amenable to high-throughput screening. | Indirect measure of degradation, requires specialized reagents and instrumentation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Increase in the melting temperature of EZH2 in the presence of the PROTAC. | Confirms direct binding of the PROTAC to EZH2 within the cellular environment. | In-cell target engagement confirmation, label-free. | Indirect, may not correlate directly with degradation efficiency. |
| H3K27me3 Quantification (e.g., ELISA, Western Blot) | Measures the levels of the specific histone modification catalyzed by EZH2. | Reduction in global H3K27me3 levels. | Assesses the functional consequence of EZH2 degradation. | Direct measure of downstream pathway modulation. | Indirect measure of on-target engagement, changes may be delayed compared to EZH2 degradation. |
| Chromatin Immunoprecipitation (ChIP)-seq | Identifies the genomic regions where a specific protein (e.g., H3K27me3) is bound. | Genome-wide changes in H3K27me3 occupancy at specific gene promoters. | Provides a comprehensive view of the epigenetic consequences of EZH2 degradation. | Genome-wide, high resolution. | Technically complex, requires significant bioinformatics expertise. |
Quantitative Comparison of EZH2-Targeting Compounds
Direct head-to-head comparative data for Tazemetostat-based PROTACs is still emerging in the public domain. However, we can compare the reported activities of different EZH2-targeting molecules to provide a benchmark for performance.
| Compound | Compound Type | Target | Key Performance Metric | Cell Line | Reference |
| Tazemetostat | Small Molecule Inhibitor | EZH2 | IC50: ~2-90 nM (methylation) | DLBCL cell lines | [2] |
| GSK126 | Small Molecule Inhibitor | EZH2 | IC50: ~9.9 nM | - | [3] |
| U3i | PROTAC | EZH2 | KD (PRC2): 16.19 nM; IC50: 0.57 µM | MDA-MB-231 | [3] |
| ZJ-20 | Tazemetostat-based PROTAC | EZH2 | IC50: 5.0 nM | MINO cells | [4] |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are the gold standard for quantifying PROTAC efficacy. The lack of standardized reporting of these values for EZH2 PROTACs in the literature makes direct comparison challenging.
Experimental Protocols
Western Blot for EZH2 Degradation
Objective: To determine the dose- and time-dependent degradation of EZH2 protein following treatment with a Tazemetostat-based PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., diffuse large B-cell lymphoma cell line SU-DHL-6) at an appropriate density and allow them to adhere overnight. Treat cells with increasing concentrations of the Tazemetostat-based PROTAC or a vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 (e.g., rabbit anti-EZH2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EZH2 band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of EZH2 degradation relative to the vehicle-treated control.
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the EZH2-PROTAC-E3 ligase ternary complex in live cells.
Methodology:
-
Cell Line Engineering: Create a stable cell line expressing EZH2 fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor).
-
Cell Plating and Labeling: Plate the engineered cells in a white, 96-well plate. Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand (the acceptor).
-
PROTAC Treatment: Add the Tazemetostat-based PROTAC at various concentrations to the cells.
-
Substrate Addition: Add the NanoBRET™ substrate to the wells.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (fluorescent ligand) emission signals using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Mass Spectrometry-based Proteomics for Selectivity Profiling
Objective: To assess the selectivity of the Tazemetostat-based PROTAC by quantifying changes in the global proteome.
Methodology:
-
Cell Culture and Treatment: Treat cells with the Tazemetostat-based PROTAC at a concentration that induces significant EZH2 degradation (e.g., 5x DC50) and a vehicle control for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) to enable multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis:
-
Identify and quantify the proteins in each sample using specialized proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
Determine the relative abundance of each protein in the PROTAC-treated samples compared to the control.
-
Identify proteins that are significantly downregulated to confirm on-target degradation of EZH2 and to identify any potential off-target effects.
-
Visualizations
EZH2 Signaling Pathway
Caption: The EZH2 signaling pathway and points of intervention by Tazemetostat and Tazemetostat-based PROTACs.
Experimental Workflow for PROTAC On-Target Validation
Caption: A generalized workflow for the comprehensive validation of on-target engagement for Tazemetostat-based PROTACs.
Conclusion
Validating the on-target engagement of Tazemetostat-based PROTACs requires a rigorous and multi-pronged experimental approach. While direct degradation assessment by Western blot and proteomics provides the most definitive evidence of on-target activity, assays confirming ternary complex formation and downstream functional consequences are crucial for a comprehensive understanding of the PROTAC's mechanism of action. The methodologies and data presented in this guide offer a framework for researchers to design and execute robust validation studies, ultimately accelerating the development of these promising new cancer therapeutics. As the field of targeted protein degradation continues to evolve, the establishment of standardized reporting for key metrics such as DC50 and Dmax will be critical for facilitating direct comparisons and advancing the most effective molecules into the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of precision targeting EZH2 degraders for triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemically induced degradation of PRC2 complex by EZH2-Targeted PROTACs via a Ubiquitin-Proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing EZH2 Targeting: A Comparative Guide to the Selectivity of Tazemetostat-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Tazemetostat-based Proteolysis Targeting Chimeras (PROTACs) and their selectivity in degrading Enhancer of Zeste Homolog 2 (EZH2). We delve into the experimental data, present detailed protocols for key assays, and visualize the underlying mechanisms to offer a comprehensive resource for assessing this innovative therapeutic modality.
Tazemetostat, an inhibitor of the histone methyltransferase EZH2, has shown clinical efficacy in certain cancers. However, the development of PROTACs, which leverage the cell's own protein disposal machinery to eliminate target proteins, offers a promising strategy to enhance efficacy and overcome potential resistance mechanisms. A key determinant of a PROTAC's success is its selectivity – the ability to degrade the intended target protein with minimal impact on other proteins. This guide will explore the selectivity of Tazemetostat-based PROTACs by comparing their performance with alternative EZH2 inhibitors and examining the influence of different E3 ligase recruiters.
Quantitative Performance Analysis
The efficacy and selectivity of Tazemetostat-based PROTACs are primarily evaluated by their half-maximal degradation concentration (DC50) and maximal degradation (Dmax). Below, we summarize the available quantitative data for different EZH2-targeting compounds.
Table 1: Comparative Degradation Efficiency (DC50 and Dmax) of EZH2 PROTACs
| Compound/PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| E-3P-MDM2 | MDM2 | EZH2 | SU-DHL-6 | Not explicitly stated, but described as the most active in a series | Degrades EZH2 in a concentration-dependent manner | [1] |
| MS177 | CRBN | EZH2 | EOL-1 | Not explicitly stated for degradation; IC50 for inhibition is 7 nM | Effectively degrades cellular EZH2 | [2] |
| U3i | Not specified | EZH2 | MDA-MB-231 | Not a DC50; IC50 (proliferation) = 0.57 µM | Degrades PRC2 complex | [2] |
| U3i | Not specified | EZH2 | MDA-MB-468 | Not a DC50; IC50 (proliferation) = 0.38 µM | Degrades PRC2 complex | [2] |
Note: Direct head-to-head comparative studies with uniform cell lines and experimental conditions for a wide range of Tazemetostat-based PROTACs are limited in the publicly available literature. The data presented is a compilation from various sources.
Table 2: Comparative Selectivity of EZH2 Small Molecule Inhibitors
| Inhibitor | EZH2 IC50 (nM) | EZH1 IC50 (nM) | Selectivity (EZH1/EZH2) | Other HMTs | Reference |
| Tazemetostat (EPZ-6438) | 2-38 | ~70-1330 | ~35-fold | >4,500-fold vs 14 other HMTs | [1] |
| GSK126 | 7-252 (cellular) | - | 150-fold | >1000-fold vs 20 other HMTs | [1] |
| EI1 | 13-15 | ~1170-1350 | ~90-fold | >10,000-fold vs other HMTs | [3] |
| CPI-1205 | 2.2-3.1 | 52 | Modest | Selective vs 30 other HMTs | [1] |
Visualizing the Mechanism and Workflow
To better understand the processes involved in assessing Tazemetostat-based PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Accurate assessment of PROTAC selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for EZH2 Degradation
This protocol is used to quantify the amount of a target protein (e.g., EZH2) in cells after treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., SU-DHL-6) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Tazemetostat-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for EZH2 overnight at 4°C.
-
To assess selectivity, parallel blots can be probed with a primary antibody for EZH1. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
6. Detection and Analysis:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the EZH2 and EZH1 band intensities to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Immunoprecipitation of Ubiquitinated EZH2
This protocol is used to confirm that the PROTAC-mediated degradation of EZH2 occurs via the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with the Tazemetostat-based PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (DUBs) to preserve the ubiquitinated state of the proteins.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody that specifically recognizes ubiquitin or an EZH2-specific antibody overnight at 4°C.
-
Add protein A/G magnetic beads to the lysate and antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
3. Elution and Western Blotting:
-
Elute the captured proteins from the beads by boiling in sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-EZH2 antibody to detect the presence of a ladder of higher molecular weight bands, which indicates polyubiquitination.
Mass Spectrometry-Based Proteomics for Off-Target Analysis
This method provides an unbiased, global view of protein level changes in response to PROTAC treatment, enabling the identification of off-target effects.
1. Sample Preparation:
-
Treat cells with the Tazemetostat-based PROTAC or a vehicle control.
-
Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their relative abundance across the different treatment groups.
3. Data Analysis:
-
Use specialized software to identify and quantify thousands of proteins from the MS data.
-
Perform statistical analysis to identify proteins that show significant changes in abundance upon PROTAC treatment.
-
Proteins other than EZH2 that are significantly downregulated are considered potential off-targets.
Conclusion
The development of Tazemetostat-based PROTACs represents a promising frontier in epigenetic therapy. By harnessing the power of targeted protein degradation, these molecules have the potential to offer enhanced and more durable efficacy compared to traditional inhibitors. However, a thorough assessment of their selectivity is paramount for their successful clinical translation. This guide provides a framework for researchers to compare the performance of different Tazemetostat-based PROTACs, understand the experimental methodologies for their evaluation, and ultimately contribute to the design of more selective and effective cancer therapeutics. As the field of targeted protein degradation continues to evolve, the generation of comprehensive and directly comparable datasets will be crucial for advancing our understanding and application of this exciting technology.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Tazemetostat de(methyl morpholine)-COOH
Researchers and laboratory personnel handling Tazemetostat de(methyl morpholine)-COOH must adhere to strict disposal protocols to ensure environmental safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, based on established safety data.
Core Disposal and Safety Parameters
All quantitative and qualitative safety information has been summarized in the table below for easy reference during laboratory operations.
| Parameter | Guideline | Source |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Prohibited Disposal | Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed, or seed. | [1] |
| Handling Precautions | Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | [1] |
| Spill Response | Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Promptly dispose of adhered or collected material in accordance with appropriate laws and regulations. | [1] |
| Container Disposal | Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and then dispose of it in a sanitary landfill. Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing. | [1] |
| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [1] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [1] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1] |
Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the standard operating procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Keep the waste container in a well-ventilated area, away from sources of ignition.[1]
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the waste.
3. Preparing for Disposal:
- Ensure the waste container is securely closed.
- Complete all necessary waste disposal forms as required by your institution and local regulations.
- Arrange for collection by a licensed chemical waste disposal service.
4. Decontamination of Labware:
- For reusable labware, triple rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a final rinse with water.
- Collect the rinsate as chemical waste and add it to the designated this compound waste container.
- For disposable labware, ensure it is placed in the designated solid chemical waste container for incineration.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound and its associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tazemetostat de(methyl morpholine)-COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of Tazemetostat de(methyl morpholine)-COOH, a metabolite of the antineoplastic agent Tazemetostat. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a chemical used in research and is a metabolite of Tazemetostat, an EZH2 inhibitor.[1][2] While a specific Safety Data Sheet (SDS) for this metabolite indicates no classification of hazards is available, it should be handled with the same precautions as its parent compound, Tazemetostat, and other antineoplastic agents.[3] The parent compound, Tazemetostat, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]
Immediate Actions:
-
In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[5] The level of PPE required depends on the specific handling procedure.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding (in a ventilated enclosure) | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) | Safety goggles or face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Safety goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosolization is possible | Safety goggles or face shield |
| Spill Cleanup | Double pair, chemotherapy-tested (heavy-duty) | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95 or higher) | Safety goggles and face shield |
Table adapted from general guidelines for handling anticancer agents.[5]
Key PPE Specifications:
-
Gloves: Must be chemotherapy-tested and inspected prior to use.[3][5]
-
Gowns: Should be disposable, impermeable, and have long sleeves with tight cuffs.[5][6]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Wear a single pair of chemotherapy-tested gloves.[5]
-
Transport: Transport the agent in a sealed, leak-proof secondary container to the designated storage area.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] For long-term stability, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
3.2. Preparation and Handling
-
Work Area: Conduct all handling in a well-ventilated place, preferably within a certified biological safety cabinet or a fume hood.[3] Use a disposable, plastic-backed absorbent pad to contain any minor spills.[5]
-
Don PPE: Wear double pairs of chemotherapy-tested gloves, an impermeable gown, a NIOSH-certified respirator, and safety goggles or a face shield.[5]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[3]
-
Labeling: Clearly label all preparations with the compound's name, concentration, and date of preparation.[5]
3.3. Spill Management
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Put on a full set of spill-response PPE, including a NIOSH-certified respirator.[5]
-
Containment: Use a spill kit to contain and absorb the spill, working from the outer edge inward. Avoid dust formation.[3][5]
-
Decontamination: Clean the area with an appropriate deactivating agent, followed by a neutral detergent and water.
-
Waste Disposal: Collect all cleanup materials in a sealed container for disposal as hazardous waste.[3][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable PPE (gloves, gowns, etc.), absorbent pads, and any other materials that have come into contact with the compound must be considered cytotoxic waste.
-
Containerization: Place all contaminated waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal: Dispose of the waste according to local, regional, and national hazardous waste regulations. Do not let the chemical enter drains.[3]
Diagrams
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
